4-Chloro-6-propylamino-2-methylthiopyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-3-4-10-7-5-6(9)11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZYDKVDFZKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453046 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261765-64-4 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a key intermediate in the development of various pharmaceutically active compounds. This document details the strategic approach to the synthesis, beginning with the preparation of the crucial precursor, 4,6-dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution with propylamine. The guide offers in-depth explanations of the reaction mechanisms, detailed experimental protocols, and insights into the critical parameters that ensure a successful and efficient synthesis. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this valuable compound with a high degree of purity and yield.
Introduction: Strategic Importance and Synthetic Overview
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The title compound, this compound, is a versatile building block, offering multiple points for further chemical modification. Its strategic importance lies in the differential reactivity of its substituents, allowing for sequential and regioselective reactions to build molecular complexity.
The synthetic strategy detailed in this guide is a two-stage process. The first stage focuses on the robust synthesis of the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. The second stage describes the selective mono-substitution of a chloro group with propylamine, a critical step that introduces the desired amino side-chain. This guide will elaborate on the chemical principles governing each step, providing a solid foundation for practical application in a laboratory setting.
Synthesis of the Key Intermediate: 4,6-dichloro-2-(methylthio)pyrimidine
The journey to our target molecule begins with the synthesis of a stable and highly reactive precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This intermediate provides the necessary pyrimidine core with two reactive chloro groups, setting the stage for the subsequent amination.
Mechanistic Rationale and Two-Step Approach
The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine is most effectively achieved from the readily available and inexpensive starting material, thiobarbituric acid. The transformation involves two key steps: methylation of the sulfur atom followed by chlorination of the hydroxyl groups.
The initial methylation is a straightforward S-alkylation reaction. The thiobarbituric acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base. The base deprotonates the acidic protons of the thiobarbituric acid, forming a thiolate anion which then acts as a nucleophile, attacking the methyl group of the dimethyl sulfate.
The subsequent chlorination step transforms the resulting 2-(methylthio)barbituric acid into the desired dichlorinated product. This is a classic conversion of a dihydroxypyrimidine to a dichloropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)barbituric Acid
-
Reaction Setup: In a well-ventilated fume hood, suspend thiobarbituric acid (1 equivalent) in a suitable solvent such as a mixture of water and a lower alcohol (e.g., ethanol).
-
Basification: Add a solution of sodium hydroxide (2 equivalents) dissolved in water to the suspension with stirring. The thiobarbituric acid will dissolve to form the sodium salt.
-
Methylation: To the resulting solution, add dimethyl sulfate (1.1 equivalents) dropwise at a controlled temperature, typically between 10-20°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. The product, 2-(methylthio)barbituric acid, will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Step 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with phosphorus oxychloride (POCl₃) (in excess, serving as both reagent and solvent).
-
Addition of Starting Material: Carefully add the 2-(methylthio)barbituric acid (1 equivalent) portion-wise to the POCl₃ with stirring. The reaction is exothermic and may require cooling.
-
Catalyst (Optional but Recommended): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step should be performed with extreme caution in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.
-
Extraction and Purification: The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization.
| Reagent/Solvent | Molar Ratio (to Thiobarbituric Acid) | Key Parameters |
| Step 1 | ||
| Thiobarbituric Acid | 1 | Starting Material |
| Sodium Hydroxide | 2 | Base for salt formation |
| Dimethyl Sulfate | 1.1 | Methylating agent |
| Water/Ethanol | - | Solvent |
| Hydrochloric Acid | - | For precipitation |
| Step 2 | ||
| 2-(Methylthio)barbituric Acid | 1 | Starting Material |
| Phosphorus Oxychloride | Excess | Chlorinating agent and solvent |
| N,N-Dimethylaniline | Catalytic | Catalyst |
Table 1: Key Reagents and Conditions for the Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine.
Synthesis of this compound
With the key intermediate in hand, the next critical step is the selective introduction of the propylamino group at either the C4 or C6 position of the pyrimidine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Mechanism and Regioselectivity
The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with propylamine is a classic example of a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms, coupled with the inductive effect of the chloro and methylthio groups, activates the ring towards nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway, involving a Meisenheimer-like intermediate. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
A key consideration in this reaction is regioselectivity. In many cases, the reaction of 4,6-dichloropyrimidines with amines can lead to a mixture of mono-aminated products at the C4 and C6 positions. However, for many primary amines, the reaction can be controlled to favor the mono-substituted product. The use of a slight excess of the amine and controlled temperature can often lead to a high yield of the desired this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable aprotic polar solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Amine: Add propylamine (1.1 to 1.5 equivalents) to the solution. An excess of the amine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60°C) to increase the reaction rate. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any salts and excess amine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol, Acetonitrile | Aprotic polar solvents facilitate the SNAr reaction. |
| Temperature | Room Temperature to 60°C | Balances reaction rate and selectivity, minimizing side reactions. |
| Base | Excess Propylamine or Triethylamine | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Stoichiometry | 1.1 - 1.5 eq. of Propylamine | A slight excess of the amine ensures complete conversion of the starting material. |
| Purification | Column Chromatography or Recrystallization | To isolate the pure mono-substituted product from any unreacted starting material or di-substituted byproduct. |
Table 2: Critical Parameters for the Selective Amination Reaction.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methylthio group, and a singlet for the pyrimidine proton. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, the propyl chain carbons, and the methylthio carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁ClN₄S). |
Table 3: Expected Physicochemical and Spectroscopic Data.
Safety Considerations
-
Thiobarbituric acid and its derivatives can be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dimethyl sulfate is a potent carcinogen and is highly toxic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate gloves and face protection.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ should be conducted in a fume hood, and appropriate PPE must be worn.
-
Propylamine is a flammable and corrosive liquid. Handle in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of this compound is a well-defined and reproducible process that relies on fundamental principles of organic chemistry. By following the detailed protocols and understanding the mechanistic underpinnings outlined in this guide, researchers can confidently produce this valuable synthetic intermediate. The robust nature of the synthesis of the dichloropyrimidine precursor, combined with the selective nucleophilic aromatic substitution, provides a reliable pathway to this important building block for drug discovery and development.
Physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple data sheet. It offers predictive insights based on analogous structures and details the experimental methodologies required for empirical validation. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of how these properties are determined and their implications for research and development.
Introduction and Molecular Identity
This compound is a substituted pyrimidine derivative. The pyrimidine core is a critical scaffold in numerous biologically active molecules, including pharmaceuticals and crop protection agents.[1][2] Understanding the specific physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems, formulating it effectively, and designing synthetic routes.
The structure features a pyrimidine ring substituted with a chloro group at position 4, a propylamino group at position 6, and a methylthio group at position 2. Each of these functional groups imparts specific characteristics that collectively define the molecule's overall physicochemical profile. As this is a specialized compound, this guide establishes a framework for its characterization by drawing parallels with well-documented analogues.[3][4]
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties and Rationale
| Property | Predicted Value / Range | Rationale & Comparative Analysis |
| Molecular Formula | C₈H₁₂ClN₃S | Derived from the chemical structure. |
| Molecular Weight | 217.72 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Analogous compounds like 4-chloro-6-methyl-2-(methylthio)pyrimidine and 4-amino-6-chloro-2-(methylthio)pyrimidine are crystalline solids.[1][2][3] |
| Melting Point | 60 - 85 °C | This is an estimation. The related 4-chloro-6-methyl-2-(methylthio)pyrimidine melts at 38-42 °C.[1] The propylamino group, with its potential for hydrogen bonding and increased molecular weight compared to a methyl group, is expected to raise the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to polarity and molecular weight. A related compound, 4-chloro-6-methyl-2-(methylthio)pyrimidine, has a boiling point of 147 °C at 32 mmHg.[1] The propylamino group would significantly increase this value. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Low solubility in water | The propyl chain increases lipophilicity compared to amino or methyl analogs. The polar pyrimidine core and amino group allow for some solubility in polar organic solvents. |
| pKa | 4.0 - 5.5 | The pyrimidine ring nitrogens are basic. The electron-withdrawing chloro group decreases basicity. This predicted range is typical for similar heterocyclic compounds used in medicinal chemistry. |
| LogP | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The chloro and methylthio groups contribute to this, and the n-propyl group significantly increases it compared to an amino or methyl analog. For comparison, a methoxy-substituted analog has a calculated LogP of 1.86.[5] |
Experimental Characterization: Protocols and Scientific Justification
To move from prediction to empirical data, a systematic experimental workflow is essential. The following protocols are standard, robust, and designed to provide reliable physicochemical data.
Caption: Workflow for the physicochemical characterization of a novel compound.
Protocol 1: Melting Point Determination via Capillary Method
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.
-
Methodology:
-
Sample Preparation: Finely powder a small amount of the dried compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Expertise & Causality: A slow heating rate near the melting point is crucial. Rushing this step leads to "thermal lag," where the sample's temperature is lower than the thermometer reading, resulting in an artificially high and broad melting range.
Protocol 2: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)
-
Objective: To quantify the saturation concentration of the compound in water at a specific temperature, a critical parameter for assessing bioavailability and environmental fate.
-
Methodology:
-
Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask. This ensures that a saturated solution is formed.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to remove all undissolved solid. It is critical that the separation method does not alter the temperature.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Trustworthiness: This protocol is a self-validating system. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Consistent concentration values indicate that the solution is saturated.
Protocol 3: pKa Determination via Potentiometric Titration
-
Objective: To determine the acid dissociation constant(s) of the molecule. The pKa value governs the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding.
-
Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.
-
Titration: Calibrate a pH meter with standard buffers. Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of titrant. The basic nitrogen atoms on the pyrimidine ring will be protonated.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been protonated. This can be determined from the midpoint of the steepest part of the titration curve.
-
-
Authoritative Grounding: This method is a fundamental and widely accepted technique for pKa determination. The choice of a co-solvent is critical; its concentration should be minimized as it can slightly alter the apparent pKa value compared to a purely aqueous system.
Potential Applications and Further Research
The structural motifs within this compound suggest potential utility as an intermediate in medicinal and agricultural chemistry.[1][2] The chloro atom at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.[6]
Further research should focus on:
-
Single-crystal X-ray diffraction to definitively determine the solid-state structure.
-
Stability studies to assess degradation under different pH, light, and temperature conditions.
-
In vitro screening against relevant biological targets, such as protein kinases, based on the known activities of similar pyrimidine-based molecules.[7]
Conclusion
This technical guide provides a predictive and methodological framework for understanding the physicochemical properties of this compound. By combining predictive analysis based on chemical first principles with robust, validated experimental protocols, researchers can efficiently and accurately characterize this and other novel molecules, accelerating the discovery and development process.
References
A-101: 4-Chloro-6-propylamino-2-methylthiopyrimidine - A Technical Guide to a Potential Bioactive Scaffold
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a substituted pyrimidine with potential applications in drug discovery and biochemical research. While this specific molecule is not extensively characterized in existing literature, this document will leverage data from structurally related compounds to hypothesize potential mechanisms of action and outline a robust experimental framework for their validation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel pyrimidine-based compounds. We will delve into the chemical properties of this scaffold, propose plausible biological targets, and provide detailed, actionable protocols for target identification and validation.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules. Its unique chemical properties and ability to be extensively modified have made it a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the pyrimidine core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutics.[2]
Hypothesized Mechanisms of Action
Based on the known activities of structurally similar pyrimidine derivatives, we can propose several potential mechanisms of action for this compound. These hypotheses provide a foundation for a structured experimental investigation.
Kinase Inhibition
A significant number of pyrimidine derivatives function as kinase inhibitors. The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of various kinases. For instance, certain 2,4-disubstituted pyrimidines have been identified as a novel class of KDR (Kinase Insert Domain Receptor) kinase inhibitors.[3] The chloro and propylamino groups on the pyrimidine ring of our compound of interest could facilitate interactions within the kinase active site, potentially leading to the inhibition of signaling pathways crucial for cell proliferation and survival.
Interference with Nucleic Acid Metabolism
Given the structural similarity of the pyrimidine core to the nucleobases uracil, cytosine, and thymine, it is plausible that this compound could interfere with nucleic acid metabolism.[3] Thiopurine and thiopyrimidine derivatives have been shown to act as inhibitors of nucleic acid synthesis by being incorporated into DNA.[4] This could lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Antimicrobial Activity
Trisubstituted pyrimidines have demonstrated significant antibacterial activity.[1][5][6] The structural modifications at the 2, 4, and 6 positions of the pyrimidine ring have been shown to considerably influence their antibacterial potency.[5] Therefore, this compound could potentially exert its effect by inhibiting essential bacterial enzymes or disrupting the bacterial cell membrane.
A Proposed Experimental Framework for Mechanism of Action Elucidation
To investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is necessary. This framework is designed to first identify the molecular target(s) of the compound and then to validate its effect on cellular pathways. The use of cell-based assays is crucial as they provide insights into the functional consequences of the compound's activity in a more physiologically relevant context.[7][8][9][10][11]
Phase 1: Target Identification
The initial step is to identify the direct molecular target(s) of this compound. A combination of computational and experimental methods is recommended.[12][13][14]
Computational methods can be used to generate initial hypotheses about the compound's targets.[12] This involves screening the compound against databases of known protein structures to predict potential binding interactions.[15]
Table 1: In Silico Target Prediction Workflow
| Step | Description | Tools/Databases |
| 1 | Compound Preparation | Prepare a 3D structure of this compound. |
| 2 | Target Database Screening | Screen the compound against a library of protein structures (e.g., PDB). |
| 3 | Molecular Docking | Perform molecular docking simulations to predict binding affinity and pose. |
| 4 | Hit Prioritization | Rank potential targets based on docking scores and biological relevance. |
Experimental approaches are then used to confirm the in silico predictions and to identify novel targets.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of this compound with a linker for immobilization onto a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Workflow for Target Identification
Caption: A conceptual workflow for integrated target identification.
Phase 2: Target Validation and Mechanistic Studies
Once potential targets are identified, the next step is to validate these targets and elucidate the detailed mechanism of action.
-
Enzyme Inhibition Assays: If a target enzyme is identified (e.g., a kinase), perform in vitro enzyme assays to determine the compound's inhibitory activity (IC50).
-
Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to its target.
Cell-based assays are essential to understand the compound's effect in a biological context.[7][8][9][10][11]
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Table 2: Representative Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | A375 (Melanoma) | 25.4 | [2] |
| 3b | C32 (Melanoma) | 24.4 | [2] |
| 3b | DU145 (Prostate) | 41.5 | [2] |
| 3b | MCF-7/WT (Breast) | 65.8 | [2] |
| 3c | A375 (Melanoma) | 29.8 | [2] |
| 3c | C32 (Melanoma) | 28.7 | [2] |
| 3c | DU145 (Prostate) | 52.3 | [2] |
| 3c | MCF-7/WT (Breast) | 81.2 | [2] |
This table presents data for thiazolo[4,5-d]pyrimidine derivatives to illustrate the potential anticancer activity of pyrimidine-based compounds.[2]
Hypothesized Kinase Inhibition Pathway
Caption: A simplified signaling pathway illustrating potential kinase inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive research on related pyrimidine derivatives, it is reasonable to hypothesize that this compound may exhibit significant biological activity, potentially as a kinase inhibitor, an inhibitor of nucleic acid metabolism, or an antimicrobial agent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its precise mechanism of action. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
The Evolving Landscape of 2,4,6-Trisubstituted Pyrimidines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules. Among its varied forms, the 2,4,6-trisubstituted pyrimidine motif has emerged as a particularly "privileged" structure, demonstrating a remarkable breadth of biological activities. While specific derivatives, such as 4-Chloro-6-propylamino-2-methylthiopyrimidine, remain underexplored in publicly accessible literature, the broader class of 2,4,6-trisubstituted pyrimidines offers a wealth of data and therapeutic potential. This technical guide provides an in-depth exploration of this versatile scaffold, focusing on its synthesis, diverse biological activities—including antimicrobial, anticancer, and kinase inhibitory effects—and the critical structure-activity relationships that govern its function. We will delve into the causality behind experimental designs and present detailed protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Versatility of the Pyrimidine Core
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life, most notably as a component of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The ability to readily modify the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of steric, electronic, and hydrophobic properties, enabling the design of molecules with high affinity and selectivity for a wide array of biological targets.[2] Consequently, 2,4,6-trisubstituted pyrimidines have been successfully developed and investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5]
Synthetic Strategies: Building the 2,4,6-Trisubstituted Pyrimidine Scaffold
The construction of the 2,4,6-trisubstituted pyrimidine core is typically achieved through well-established cyclocondensation reactions. A common and versatile approach involves the reaction of a β-dicarbonyl compound with an amidine derivative.[3] This method allows for significant diversity in the final product, as a wide variety of both starting materials are commercially available or readily synthesized.
A particularly prevalent synthetic route for 2-amino-4,6-disubstituted pyrimidines, which are key precursors for further functionalization, starts with the Claisen-Schmidt condensation of a substituted acetophenone with an aldehyde to form a chalcone.[4][6] This intermediate is then reacted with guanidine hydrochloride in a basic alcoholic medium to yield the desired 2,4,6-trisubstituted pyrimidine.[4][6]
Below is a representative experimental protocol for the synthesis of a 2,4,6-trisubstituted pyrimidine, which can be adapted for the synthesis of a variety of derivatives.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines via Chalcone Intermediate
Step 1: Synthesis of Chalcone Intermediate (1,3-diaryl-propenone)
-
To a solution of 4-aminoacetophenone (10 mmol) in ethanol (20 mL), add a solution of the desired substituted aromatic or heteroaromatic aldehyde (10 mmol) in ethanol (10 mL).
-
To this mixture, add a 10% aqueous solution of potassium hydroxide (5 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (chalcone) is filtered, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to form 2,4,6-Trisubstituted Pyrimidine
-
Dissolve the synthesized chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in absolute ethanol (30 mL).
-
To this solution, add sodium hydroxide (10 mmol) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the final 2,4,6-trisubstituted pyrimidine.[4]
Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.
Biological Activities and Therapeutic Potential
The therapeutic potential of 2,4,6-trisubstituted pyrimidines is vast, with significant research highlighting their efficacy in several key areas.
Antimicrobial Activity
The rise of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents.[3] 2,4,6-Trisubstituted pyrimidines have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[2][3] The antimicrobial potency is significantly influenced by the nature of the substituents at the 2, 4, and 6 positions.[2] For instance, the presence of halogen atoms, such as chloro and bromo groups, on the aryl substituents has been shown to enhance antibacterial activity.[4]
Table 1: Representative Antimicrobial Activity of 2,4,6-Trisubstituted Pyrimidines
| Compound ID | Substituent at C2 | Substituent at C4 | Substituent at C6 | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
| 5a | -NH2 | 4-aminophenyl | 4-chlorophenyl | 50 | 100 | [4] |
| 5d | -NH2 | 4-aminophenyl | 3-bromophenyl | 50 | 50 | [4] |
| 5k | -NH2 | 4-aminophenyl | 2-pyridinyl | 50 | 100 | [4] |
| Amikacin | - | - | - | 25 | 25 | [4] |
| Penicillin G | - | - | - | 50 | 100 | [4] |
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as 5-fluorouracil, featuring this core structure. 2,4,6-Trisubstituted pyrimidines have exhibited significant anti-proliferative and cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as cell cycle progression and DNA replication.[7] Some derivatives have been shown to interact with DNA, likely through groove binding, leading to the disruption of its normal function.[7]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrimidine core is a bioisostere of the adenine ring of ATP, making it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[8] Numerous 2,4,6-trisubstituted pyrimidines have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and microtubule affinity-regulating kinase 4 (MARK4).[9][10][11]
The development of dual-target kinase inhibitors based on the pyrimidine scaffold is a particularly promising strategy to overcome drug resistance and improve therapeutic efficacy.[8]
Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4,6-trisubstituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring.
-
Position 2: The substituent at the 2-position is often an amino group, which can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.
-
Position 4 and 6: These positions are typically substituted with aryl or heteroaryl groups. The electronic and steric properties of these substituents play a crucial role in modulating the overall activity of the compound. For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl rings at these positions has been shown to enhance antimicrobial and anticancer activities.[4][7] The presence of bulky groups can influence the binding orientation within the target protein.
Future Perspectives
The 2,4,6-trisubstituted pyrimidine scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Lead Optimization: Further derivatization of potent hits to improve their pharmacokinetic and pharmacodynamic properties.
-
Target Identification: Elucidating the specific molecular targets of compounds with interesting phenotypic effects.
-
Combinatorial Approaches: Exploring the synthesis of combinatorial libraries of 2,4,6-trisubstituted pyrimidines to accelerate the discovery of new bioactive molecules.
-
Computational Modeling: Utilizing in silico methods, such as molecular docking and dynamics simulations, to guide the rational design of more potent and selective inhibitors.[10]
Conclusion
While the specific biological profile of this compound remains to be fully elucidated, the broader class of 2,4,6-trisubstituted pyrimidines represents a rich and versatile source of potential therapeutic agents. Their synthetic accessibility, coupled with their demonstrated efficacy as antimicrobial, anticancer, and kinase-inhibiting agents, ensures that this "privileged" scaffold will remain a central focus of medicinal chemistry research for the foreseeable future. The insights and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. asianpubs.org [asianpubs.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Introduction
4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The specific substitutions on this scaffold—a chloro group at position 4, a propylamino group at position 6, and a methylthio group at position 2—are expected to confer distinct physicochemical and biological properties. A thorough spectroscopic characterization is the cornerstone of its chemical identification, purity assessment, and structural elucidation, which are critical for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As no direct experimental spectra for this specific molecule are publicly available, this document serves as a predictive guide based on the analysis of structurally related compounds and established spectroscopic principles. We will delve into the theoretical basis for the expected spectral features, provide detailed protocols for data acquisition, and offer insights into the interpretation of the resulting data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be invaluable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), the integration (ratio of protons), and the splitting patterns (indicating neighboring protons).
Key Predicted Resonances:
-
Propylamino Group (-NH-CH₂-CH₂-CH₃):
-
N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically in the range of δ 5.0-8.0 ppm. This peak may be exchangeable with D₂O.
-
Methylene group adjacent to Nitrogen (-CH₂-): This group is expected to appear as a triplet of triplets or a multiplet around δ 3.3-3.6 ppm due to coupling with both the N-H proton and the adjacent methylene group.
-
Methylene group (-CH₂-): A sextet or multiplet is predicted in the range of δ 1.5-1.7 ppm, coupled to the two adjacent methylene groups.
-
Methyl group (-CH₃): A triplet is expected around δ 0.9-1.0 ppm due to coupling with the adjacent methylene group.[1][2]
-
-
Methylthio Group (-S-CH₃): A sharp singlet is anticipated in the region of δ 2.4-2.6 ppm.
-
Pyrimidine Ring Proton: A singlet is expected for the proton at position 5 of the pyrimidine ring, likely in the aromatic region around δ 6.0-6.5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Key Predicted Resonances:
-
Pyrimidine Ring Carbons:
-
C2 (attached to -S-CH₃): Expected around δ 170-175 ppm.
-
C4 (attached to -Cl): Predicted in the range of δ 160-165 ppm.
-
C6 (attached to -NH-propyl): Expected around δ 160-165 ppm.
-
C5: Predicted to be the most upfield of the ring carbons, around δ 100-105 ppm.
-
-
Propylamino Group (-NH-CH₂-CH₂-CH₃):
-
Methylthio Group (-S-CH₃): A signal is anticipated around δ 12-16 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Pyrimidine-H5 | 6.0 - 6.5 (s, 1H) | 100 - 105 |
| -S-CH₃ | 2.4 - 2.6 (s, 3H) | 12 - 16 |
| -NH- | 5.0 - 8.0 (br s, 1H) | - |
| -NH-CH₂- | 3.3 - 3.6 (m, 2H) | 40 - 45 |
| -CH₂-CH₂-CH₃ | 1.5 - 1.7 (m, 2H) | 20 - 25 |
| -CH₂-CH₃ | 0.9 - 1.0 (t, 3H) | 10 - 15 |
| Pyrimidine-C2 | - | 170 - 175 |
| Pyrimidine-C4 | - | 160 - 165 |
| Pyrimidine-C6 | - | 160 - 165 |
Experimental Protocol for NMR Data Acquisition
The choice of solvent can influence chemical shifts; deuterated chloroform (CDCl₃) is a common starting point for nonpolar organic compounds.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8][9]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[10]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.[9]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.
References
- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]
- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Propylamine(107-10-8) 13C NMR [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Solubility of 4-Chloro-6-propylamino-2-methylthiopyrimidine in various solvents
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-propylamino-2-methylthiopyrimidine
This document provides a comprehensive framework for determining and understanding the solubility of this compound. As quantitative solubility data for this specific molecule is not extensively available in public literature, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to establish a robust solubility profile.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like this compound, a substituted pyrimidine which belongs to a class of compounds with significant biological and therapeutic activities, understanding its behavior in various solvent systems is a prerequisite for any meaningful development.[1][2] This guide will provide a systematic approach to bridge the existing data gap, moving from theoretical prediction to empirical determination and robust analysis.
Physicochemical Characterization and Theoretical Solubility Considerations
A molecule's structure dictates its solubility. While experimental data is sparse, we can infer a likely solubility profile by examining the structure of this compound and the properties of related compounds.
-
Structure: The molecule possesses a pyrimidine core, a known heterocyclic aromatic system.[2] Key functional groups include a chloro group, a propylamino group, and a methylthio group.
-
Polarity: The presence of nitrogen atoms in the pyrimidine ring and the amino group introduces polarity and potential for hydrogen bonding. However, the chloro, propyl, and methylthio groups contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Ionization: The propylamino group is basic and can be protonated in acidic conditions, forming a more soluble salt. The pKa of this group is critical in determining the pH-dependent solubility profile in aqueous media.
-
"Like Dissolves Like": This principle suggests that the compound will exhibit higher solubility in solvents with intermediate polarity and in protic solvents capable of hydrogen bonding. Its solubility in non-polar hydrocarbon solvents is expected to be lower, while its solubility in water is likely to be pH-dependent.[3][4]
A Systematic Approach to Experimental Solubility Determination
A multi-tiered experimental plan is essential for building a comprehensive solubility profile. This involves a logical selection of solvents and a validated methodology for quantification.
Tiered Solvent Selection Rationale
The choice of solvents should be systematic, covering a range of polarities, proticities, and applications relevant to research and development.
Table 1: Recommended Solvent Tiers for Solubility Screening
| Tier | Solvent Class | Examples | Rationale |
| 1 | Polar Protic | Water, Methanol, Ethanol | Assess aqueous solubility and behavior in common protic organic solvents used in synthesis. |
| 1 | Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Evaluate solubility in common solvents used for analysis (HPLC) and as reaction media. |
| 1 | Non-Polar | Toluene, Hexane | Determine solubility in lipophilic environments, relevant for extraction and purification processes. |
| 2 | Biorelevant Media | Phosphate-Buffered Saline (PBS, pH 7.4) | Simulate physiological pH to estimate solubility under conditions relevant to in-vivo studies. |
| 2 | pH-Adjusted Buffers | Acetate Buffer (pH 4.5), Phosphate Buffer (pH 9.0) | Investigate the impact of pH on the solubility of the ionizable amino group. |
Experimental Workflow: The Equilibrium Shake-Flask Method
The shake-flask method is a globally recognized and reliable technique for determining equilibrium solubility.[5] The workflow is designed to ensure that a saturated solution is achieved and accurately measured.
Caption: Equilibrium Shake-Flask Solubility Determination Workflow.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C). Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.
-
Sample Analysis:
-
Accurately dilute a known volume of the clear filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, as described in the following section.
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a highly suitable method for quantifying pyrimidine derivatives due to the strong UV absorbance of the pyrimidine ring.[1][6]
Proposed HPLC-UV Method Parameters
The following provides a robust starting point for method development.
Table 2: Starting Parameters for HPLC-UV Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes | A gradient elution ensures the compound is eluted with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) at ~275 nm | Pyrimidine derivatives typically exhibit strong absorbance in this region.[1] A DAD allows for spectral analysis to confirm peak purity. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on sensitivity. |
Calibration and Calculation
-
Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of >0.995.
-
Solubility Calculation: Inject the diluted solubility samples, determine their concentration from the calibration curve, and then apply the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.
Solubility (mg/mL) = Concentration from Curve (mg/mL) * Dilution Factor
Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison.
Table 3: Solubility Data for this compound at 25°C
| Solvent/Medium | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Water | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |
| PBS (pH 7.4) | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Acetate Buffer (pH 4.5) | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound and solvents.[7]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Hazard Profile (Inferred): Compounds in this class may cause skin, eye, and respiratory irritation.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Conclusion
This guide provides a comprehensive and scientifically rigorous pathway for determining the solubility of this compound. By combining theoretical understanding with a detailed, self-validating experimental workflow, researchers can generate the high-quality, reliable data essential for advancing their work in drug discovery and chemical synthesis. The outlined protocols for solvent selection, equilibrium solubility determination, and HPLC-UV quantification represent a best-practice approach to characterizing this key physicochemical property.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. chem.ws [chem.ws]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Unlocking the Therapeutic Potential of 4-Chloro-6-propylamino-2-methylthiopyrimidine: A Technical Guide for Drug Discovery
This in-depth technical guide explores the promising, yet underexplored, molecule, 4-Chloro-6-propylamino-2-methylthiopyrimidine. We will delve into its potential applications in drug discovery, drawing upon the well-established versatility of the pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating this compound's therapeutic promise.
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4] The structural diversity of substituted pyrimidines allows for fine-tuning of their physicochemical properties and biological activities, making them a highly adaptable platform for drug design.[3]
Deconstructing this compound: A Molecule of Interest
Structural Features and Their Implications:
-
2-Methylthio Group: The methylthio substituent at the C2 position is a common feature in bioactive pyrimidines. It can influence the compound's metabolic stability and modulate its interaction with target proteins.
-
4-Chloro Group: The chlorine atom at the C4 position is a key reactive handle. It can serve as a leaving group for nucleophilic substitution, enabling the synthesis of diverse analogs for SAR studies.[5][6] Furthermore, the electronegativity of the chlorine atom can influence the electronic distribution of the pyrimidine ring, potentially enhancing binding affinity to target proteins.
-
6-Propylamino Group: The propylamino substituent at the C6 position is expected to significantly impact the compound's lipophilicity and steric profile. This group can engage in hydrophobic interactions within a target's binding pocket, contributing to potency and selectivity. The presence of an amino group also provides a site for hydrogen bonding.
Physicochemical Properties (Predicted):
A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its drug-like characteristics. While experimental data for this compound is unavailable, we can extrapolate from related compounds.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Weight | ~217.7 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility. |
These values are estimations based on the structure and data from similar compounds and should be experimentally verified.
Proposed Therapeutic Application I: Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][2] Many FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core. The structural similarity of the pyrimidine ring to the adenine base of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.
Rationale for Kinase Inhibitor Potential
The 2,4,6-trisubstituted pattern of this compound is reminiscent of several classes of kinase inhibitors. The substituents at each position can be strategically oriented to interact with key residues in the kinase ATP-binding pocket, including the hinge region, the hydrophobic pocket, and the ribose-binding pocket.
Caption: Proposed interaction of the compound with a kinase ATP-binding site.
Experimental Workflow for Kinase Inhibitor Evaluation
A systematic approach is required to validate the kinase inhibitory potential of this compound and to identify its specific kinase targets.
Caption: A stepwise workflow for evaluating the compound as a kinase inhibitor.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.[7]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Further dilute the compound solutions in Kinase Assay Buffer to the desired starting concentrations for the assay.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP (at their respective Km values, if known) to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Proposed Therapeutic Application II: Antiviral Agent
Pyrimidine derivatives are also a cornerstone of antiviral drug discovery, with many nucleoside and non-nucleoside analogs demonstrating potent activity against a range of viruses.[8][9]
Rationale for Antiviral Potential
The structural features of this compound suggest potential as a non-nucleoside antiviral agent. The pyrimidine core can mimic the bases of nucleic acids, potentially interfering with viral polymerases or other enzymes involved in viral replication. The specific substitution pattern can confer selectivity for viral targets over host enzymes. The structure-activity relationships of pyrimidine nucleosides have shown that modifications at various positions of the pyrimidine ring can significantly impact antiviral potency.[8][10]
Experimental Workflow for Antiviral Activity Screening
A multi-step process is necessary to identify and characterize the antiviral activity of the compound.
Caption: Workflow for the evaluation of the compound as an antiviral agent.
Detailed Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[11][12][13][14][15]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the corresponding wells of the cell culture plate.
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum.
-
Gently add the overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
-
Synthesis and Future Directions
The synthesis of this compound can likely be achieved through established pyrimidine chemistry. A plausible synthetic route would involve the reaction of a dichlorinated pyrimidine precursor with propylamine.
Proposed Synthesis Route
A potential synthetic pathway starts from the commercially available 2,4,6-trichloropyrimidine.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Therapeutics: A Technical Guide to 4-Chloro-6-propylamino-2-methylthiopyrimidine as a Synthetic Intermediate
Introduction: The Enduring Legacy of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug discovery.[1][2] Its presence at the heart of the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the blueprint of life.[1] This inherent biological relevance has inspired medicinal chemists to harness the pyrimidine core for the development of a vast array of therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Their synthetic versatility allows for precise modification of the ring system, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] This guide focuses on a specific, highly functionalized pyrimidine derivative, 4-Chloro-6-propylamino-2-methylthiopyrimidine, and illuminates its critical role as a synthetic intermediate in the creation of modern pharmaceuticals.
Synthesis and Characterization: Forging the Intermediate
The synthesis of this compound is a testament to the principles of selective functionalization in heterocyclic chemistry. The most logical and industrially scalable approach commences with a readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This starting material can be synthesized from thiobarbituric acid in a two-step process with a high overall yield.[1]
The key transformation is a regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring are activated towards substitution by the electron-withdrawing nature of the nitrogen atoms in the ring. However, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C6. This slight difference in reactivity can be exploited to achieve monosubstitution.
By carefully controlling the reaction conditions, specifically the stoichiometry of the nucleophile and the reaction temperature, one equivalent of propylamine can be introduced at the C4 position, displacing one of the chlorine atoms.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq)
-
Propylamine (1.05 eq)
-
Triethylamine (1.1 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous ethanol, add triethylamine.
-
Slowly add propylamine to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
The Pivotal Role in Drug Synthesis: A Gateway to Ticagrelor
This compound is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure contains multiple reactive sites that can be sequentially and selectively functionalized. A prominent example of its application is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[3][4][5]
While many patented syntheses of Ticagrelor exist, a common strategy involves the use of a pyrimidine core that is structurally analogous to our title compound. Specifically, the intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is frequently cited.[6][7] The chemistry of this intermediate provides a direct parallel to the utility of this compound.
The remaining chloro group on the pyrimidine ring is the key to further elaboration of the molecule. It serves as a handle for the introduction of another crucial fragment of the final drug molecule through a second nucleophilic substitution reaction.
Illustrative Synthetic Pathway to a Ticagrelor Precursor
Caption: Condensation to form a key Ticagrelor precursor.
Key Chemical Transformations and Mechanistic Insights
The utility of this compound as an intermediate is predicated on the selective reactivity of its functional groups. The C4-chloro group is the most electrophilic site and is readily displaced by a variety of nucleophiles. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[8]
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring.
The presence of the propylamino and methylthio groups on the ring also influences its reactivity. The amino group is a weak electron-donating group, while the methylthio group is also weakly activating. These groups can influence the regioselectivity of further reactions on the pyrimidine ring.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H12ClN3S |
| Molecular Weight | 217.72 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands as a testament to the power of heterocyclic intermediates in modern drug development. Its carefully orchestrated arrangement of functional groups allows for selective and sequential transformations, making it an invaluable building block for the synthesis of complex and life-saving medications. The principles of its synthesis and reactivity are deeply rooted in the fundamentals of organic chemistry, yet its application is at the forefront of pharmaceutical innovation. As the demand for novel therapeutics continues to grow, the role of such meticulously designed intermediates will only become more critical.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 7. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine. This pyrimidine derivative is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification is essential for process monitoring, quality control, and impurity profiling. The primary method detailed herein is a robust, sensitive, and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on methodological rationale and adherence to international validation standards.
Introduction
This compound is a heterocyclic compound featuring a substituted pyrimidine core. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This specific analyte often serves as a key building block or may be present as a process-related impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs).[2][3] Consequently, a validated analytical method for its precise quantification is critical to ensure the safety, efficacy, and quality of the final drug product, in line with regulatory expectations for impurity control.[4][5]
The challenge in quantifying such compounds often lies in achieving sufficient sensitivity and selectivity, especially in complex matrices containing the API and other related substances. This application note addresses this challenge by presenting a highly selective LC-MS/MS method capable of detecting and quantifying trace levels of the analyte.
Analytical Strategy Overview
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the required sensitivity and specificity of the assay.
-
Primary Recommendation: LC-MS/MS. Due to the polarity of the pyrimidine ring and its functional groups, Liquid Chromatography (LC) is the ideal separation technique. Coupling LC with Tandem Mass Spectrometry (MS/MS) provides unparalleled specificity and sensitivity.[6] The MS/MS detection, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte even in the presence of co-eluting, structurally similar compounds.[7]
-
Alternative Method: GC-MS. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds.[8] While potentially applicable, the analyte's polarity may necessitate a derivatization step to improve its volatility and chromatographic behavior. This adds complexity to the sample preparation process.
This guide will focus primarily on the development and validation of the superior LC-MS/MS method.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Principle
The method employs reversed-phase HPLC to separate this compound from the sample matrix. The column effluent is then introduced into a mass spectrometer using an electrospray ionization (ESI) source, which is suitable for polar molecules.[9] The analyte is detected using a triple quadrupole mass spectrometer, where a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing high selectivity and minimizing matrix interference.[10]
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Aqueous Mobile Phase: Formic acid (FA), LC-MS grade; Ultrapure water (18.2 MΩ·cm).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
HPLC Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[11]
-
Equipment:
Standard and Sample Preparation
Causality: The goal of sample preparation is to extract the analyte from its matrix into a clean solvent compatible with the LC-MS system, while ensuring its stability. The use of a diluent similar to the initial mobile phase composition prevents peak distortion.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the primary stock solution using the diluent to prepare a series of calibration standards. A typical range might be 0.1 ng/mL to 100 ng/mL, depending on the required sensitivity.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of accuracy.
-
-
Sample Preparation (from a hypothetical API matrix):
-
Accurately weigh 100 mg of the API sample into a 50 mL centrifuge tube.
-
Add 20 mL of diluent.
-
Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis. If the expected concentration is high, a further dilution may be necessary.
-
Instrumental Conditions
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| HPLC System | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by direct infusion of the standardPredicted [M+H]⁺: ~218.1Example Transitions: 218.1 > 176.0 (loss of C3H6), 218.1 > 149.0 (loss of propylamine) |
Workflow Visualization
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Method Validation Protocol (per ICH Q2(R2) Guidelines)
A robust method validation is mandatory to ensure that the analytical procedure is fit for its intended purpose.[13][14] The following parameters must be assessed.[15]
Specificity
-
Protocol: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with the analyte and all known related impurities.
-
Acceptance Criteria: The blank should have no significant interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other impurities.
Linearity and Range
-
Protocol: Analyze the calibration standards (at least five concentration levels) in triplicate. Plot the average peak area response against the concentration.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The residuals should be randomly distributed around the x-axis.
Accuracy and Precision
-
Protocol: Analyze QC samples (low, medium, high) on three different days (inter-day precision) with six replicates each day (intra-day precision).
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 85-115% for low concentrations and 90-110% for medium/high concentrations.
-
Precision: The relative standard deviation (RSD) should be ≤ 15%.
-
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). Analyze progressively more dilute solutions.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy (RSD ≤ 20%).
-
Robustness
-
Protocol: Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.1, flow rate ±5%).
-
Acceptance Criteria: The results should not be significantly affected by these minor changes, demonstrating the method's reliability during routine use.
Validation Data Summary
The results of the validation study should be compiled into a table for clear reporting.
| Validation Parameter | Example Acceptance Criteria |
| Specificity | No interference at analyte retention time |
| Linearity (R²) | ≥ 0.995 |
| Range | e.g., 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Precision at LOQ with RSD ≤ 20% |
| Robustness | System suitability parameters remain within acceptable limits |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Considerations
GC-MS can be an effective technique for pyrimidine analysis, particularly for confirming identity through characteristic fragmentation patterns in Electron Ionization (EI) mode.[8][9] However, the N-H and potential tautomeric structures in this compound may lead to poor peak shape and thermal degradation. Silylation (e.g., using BSTFA) is a common derivatization technique to block active hydrogens, thereby increasing volatility and thermal stability.[8]
Protocol Outline & Workflow
-
Sample Preparation: Extract the analyte as described in section 3.3.
-
Derivatization: Evaporate the solvent from the extract under a stream of nitrogen. Add BSTFA and a catalyst (e.g., pyridine) and heat at 60-70 °C for 30 minutes.
-
GC-MS Analysis:
-
Column: DB-5ms or similar non-polar column.
-
Injection: Splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Caption: General workflow for quantification using GC-MS with derivatization.
Discussion and Field Insights
-
Method Selection Rationale: For routine quality control and impurity analysis in regulated environments, the LC-MS/MS method is strongly preferred. It is more direct, requires less sample manipulation (no derivatization), and is generally less susceptible to thermal degradation issues. The high selectivity of MRM is crucial when dealing with complex impurity profiles.[6][7]
-
Troubleshooting - Matrix Effects: In LC-MS/MS, co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, affecting accuracy. This can be mitigated by optimizing sample cleanup (e.g., using Solid Phase Extraction - SPE), adjusting chromatography to separate the analyte from interfering species, or using a stable isotope-labeled internal standard.
-
Method Lifecycle Management: The validated analytical method should be subject to lifecycle management. Any significant changes in the synthesis of the API or the formulation of the drug product may necessitate a re-evaluation or re-validation of the method to ensure it remains fit for purpose.[13]
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of this compound. The protocol, grounded in established chromatographic principles and regulatory validation guidelines, provides a framework for achieving accurate and precise results. The detailed steps for method implementation and validation are intended to enable researchers and quality control laboratories to effectively monitor this compound in various matrices, ultimately ensuring product quality and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]
- 4. tasianinch.com [tasianinch.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. lcms.cz [lcms.cz]
- 7. Detection of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine and 5-nitrol-2-(propylthio) pyrimidine-4,6- diol in ticagrelor by LC-MS/MS [ywfx.nifdc.org.cn]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Note: A Comprehensive Guide to the Preparative HPLC Purification of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the purification of 4-Chloro-6-propylamino-2-methylthiopyrimidine using preparative High-Performance Liquid Chromatography (HPLC). Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of therapeutic agents.[1][2] Achieving high purity of these intermediates is critical for the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, a step-by-step purification protocol, and the underlying scientific principles that govern the separation process.
Introduction: The Rationale for High-Purity Pyrimidine Intermediates
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The specific functional groups—a chloro group, a propylamino side chain, and a methylthio moiety—provide multiple reaction sites for building more complex molecules. The ultimate efficacy and safety of any drug candidate synthesized from this intermediate depend heavily on its purity. Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, or altered biological activity.
Therefore, robust purification is not merely a procedural step but a foundational requirement for reliable research and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an exceptionally powerful technique for this purpose, offering high resolution, scalability, and reproducibility for the purification of moderately polar to non-polar small molecules like the target compound.[3]
Scientific Principles: Devising the HPLC Purification Strategy
A successful HPLC purification is not achieved by chance but through a systematic approach grounded in chromatographic theory. The choices made during method development directly impact resolution, peak shape, and overall efficiency.
The Choice of Reversed-Phase Chromatography
For pyrimidine derivatives, RP-HPLC is the most widely adopted chromatographic mode.[3][4] This technique employs a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent). Our target molecule, this compound, possesses both non-polar (propyl chain, methylthio group, pyrimidine ring) and moderately polar (amino and chloro groups) characteristics, making it an ideal candidate for retention and separation on a C18 stationary phase.
Stationary Phase Selection: The C18 Column
A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic surface, promoting retention of compounds like our target through hydrophobic interactions. C8 columns are a viable alternative, offering slightly less retention, which can be useful if the target compound is too strongly retained on a C18 column. For preparative work, columns with larger particle sizes (e.g., 5-10 µm) are often used to accommodate higher sample loads without generating excessive backpressure.
Mobile Phase Optimization: The Engine of Separation
The mobile phase is the most critical variable in controlling separation in RP-HPLC.[5][6] Its composition dictates the retention time and selectivity of the separation.
-
Organic Modifier: Acetonitrile (MeCN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[5] Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the percentage of organic modifier, is typically employed to first elute polar impurities, then the target compound, and finally any highly non-polar impurities.
-
The Role of pH and Buffers: The pyrimidine ring contains nitrogen atoms, which can be protonated at acidic pH. The exocyclic amino group is also basic. The ionization state of a molecule significantly affects its polarity and, consequently, its retention in RP-HPLC.[7][8]
-
At low pH (e.g., pH 2-4), the basic nitrogens will be protonated, making the molecule more polar and causing it to elute earlier.
-
At neutral or high pH , the molecule will be in its neutral form, making it more non-polar and increasing its retention time. Operating at a controlled, slightly acidic pH often yields sharper, more symmetrical peaks by suppressing the silanol interactions on the silica support and ensuring a single ionic form of the analyte. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase is a common practice. For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[4][8]
-
UV Detection Wavelength
The pyrimidine core structure contains conjugated double bonds, which results in strong UV absorbance. While the optimal wavelength should be determined experimentally by obtaining a UV spectrum of the analyte, pyrimidine derivatives typically exhibit strong absorbance between 250 nm and 280 nm.[4][9] A detection wavelength of ~275 nm is a logical starting point for method development.[9]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the preparative purification of this compound.
Workflow Diagram
Caption: HPLC Purification Workflow from Crude Sample to Pure Compound.
Materials and Reagents
-
Crude Sample: this compound
-
Solvents:
-
Acetonitrile (HPLC Grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Mobile Phase Additive:
-
Trifluoroacetic Acid (TFA), HPLC Grade (0.1% v/v) or Formic Acid (FA), LC-MS Grade (0.1% v/v)
-
-
Equipment:
-
Preparative HPLC system with gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 column for purity analysis (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Glass vials for sample and fraction collection
-
Rotary evaporator or lyophilizer (freeze-dryer)
-
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 1.0 mL of TFA to ~900 mL of Type I water. Fill to the mark with water to achieve a 0.1% TFA solution.
-
Mobile Phase B (Organic): In a separate 1 L volumetric flask, add 1.0 mL of TFA to ~900 mL of acetonitrile. Fill to the mark with acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter to remove particulates.[7]
-
Degas both mobile phases thoroughly using ultrasonication or helium sparging to prevent bubble formation in the pump heads.[7]
Step 2: Sample Preparation
-
Weigh the crude this compound product.
-
Dissolve the sample in the minimum amount of a strong solvent like DMSO or DMF. The goal is to create a concentrated solution to minimize injection volume.
-
Once fully dissolved, filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any insoluble impurities that could clog the column.
Step 3: HPLC System Setup and Purification
-
Install the preparative C18 column into the HPLC system.
-
Purge all pump lines with their respective mobile phases to remove air and old solvents.
-
Equilibrate the column with the starting conditions of the gradient (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes, or until a stable baseline is observed at the detector.
-
Inject the filtered sample onto the column.
-
Run the preparative gradient method as outlined in Table 1.
-
Monitor the chromatogram in real-time. Set the fraction collector to begin collecting as the main peak begins to elute and stop after the peak has returned to baseline. It is often wise to collect the peak in multiple smaller fractions to isolate the purest sections.
Step 4: Post-Purification Processing
-
Analyze the purity of each collected fraction using an analytical HPLC method. This is a crucial self-validating step.
-
Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the mobile phase solvents. For solvents containing acetonitrile and water with TFA, lyophilization (freeze-drying) is highly effective. Alternatively, a rotary evaporator can be used, though care must be taken as TFA can be corrosive.
-
Once the solvent is removed, the final high-purity white or off-white solid product is obtained.
Optimized Chromatographic Conditions
The following parameters serve as a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Preparative Method | Analytical Method |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 275 nm |
| Column Temp. | Ambient (~25 °C) | Ambient (~25 °C) |
| Injection Vol. | 1-5 mL (dependent on concentration) | 10 µL |
| Gradient | Time (min) | % B |
| 0.0 | 20 | |
| 5.0 | 20 | |
| 25.0 | 80 | |
| 30.0 | 80 | |
| 30.1 | 20 | |
| 35.0 | 20 |
Conclusion
This application note details a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By understanding the principles of stationary and mobile phase selection, and by following a systematic, self-validating workflow, researchers can confidently and reproducibly obtain this key synthetic intermediate with high purity. This foundational step is paramount to ensuring the quality, reliability, and success of subsequent research and drug development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. abap.co.in [abap.co.in]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. welch-us.com [welch-us.com]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Chloro-6-propylamino-2-methylthiopyrimidine for Kinase Inhibitor Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidine ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] Its structural resemblance to the adenine base of ATP allows pyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of a wide array of protein kinases.[4] This guide provides a detailed examination of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a versatile trifunctionalized building block, for the synthesis of novel kinase inhibitors. We will explore its reactivity, provide detailed synthetic protocols, and discuss the underlying principles that make this scaffold a powerful tool in drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes established principles from closely related 2,4,6-trisubstituted pyrimidines to provide a robust and predictive framework for its application.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrimidine core is considered a "privileged scaffold" because it can be readily modified at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Molecules built upon this core can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively blocking the enzyme's activity.[1]
This compound offers three distinct points for chemical modification, making it an ideal starting point for generating diverse libraries of potential inhibitors:
-
C4-Chloro Group: The primary reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments.
-
C6-Propylamino Group: Influences solubility and provides a vector for exploring interactions within the kinase pocket.
-
C2-Methylthio Group: A versatile handle that can be retained, displaced, or oxidized to modulate electronic properties and reactivity.
This guide will provide the necessary protocols and scientific rationale to effectively utilize this building block in a research and development setting.
Physicochemical and Reactive Properties
Understanding the inherent properties of the starting material is crucial for successful synthesis. Below is a summary of properties for related 2-(methylthio)pyrimidine compounds that inform our expectations for the title compound.
| Property | Value | Source |
| Compound Name | 4-Amino-6-chloro-2-(methylthio)pyrimidine | Chem-Impex[6], NIST[7] |
| Molecular Formula | C₅H₆ClN₃S | [6][7] |
| Molecular Weight | 175.64 g/mol | [6][7] |
| Appearance | White crystals | [6] |
| Melting Point | 128-136 °C | [6] |
| Compound Name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Chem-Impex[8] |
| Molecular Formula | C₆H₇ClN₂S | [8] |
| Molecular Weight | 174.65 g/mol | [8] |
| Appearance | White to almost white powder | [8] |
| Melting Point | 38 - 42 °C | [8] |
The key to the synthetic utility of this compound lies in the electrophilic nature of the C4 position. The electron-withdrawing pyrimidine ring nitrogen atoms activate the chlorine atom for displacement by nucleophiles, a fundamental reaction in the assembly of many kinase inhibitors.
Synthetic Strategy: A Modular Approach to Kinase Inhibitors
The most logical and field-proven strategy for utilizing this scaffold is a sequential SNAr approach. This allows for the modular construction of the final inhibitor, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
The general workflow begins with a more readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine, and proceeds through two key substitution steps.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
Application Notes & Protocols for the Cellular Characterization of Novel Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Discovery Research
The pyrimidine ring is a cornerstone of medicinal chemistry and agrochemical development. As a fundamental component of nucleobases, its structure offers a versatile scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of pyrimidine have been successfully developed into antiviral, anticancer, and antifungal therapeutics, as well as potent herbicides and fungicides.[1][2] The strategic modification of the pyrimidine core, such as the introduction of chloro, methylthio, and amino groups, allows for the fine-tuning of a compound's physicochemical properties and biological activity.[3][4]
This guide focuses on a methodical approach to the initial biological characterization of a novel pyrimidine derivative, 4-Chloro-6-propylamino-2-methylthiopyrimidine . While this specific molecule is presented as a case study, the principles and protocols outlined herein are broadly applicable to any new chemical entity (NCE) for which a biological activity has yet to be defined. As a researcher, your first objective with an NCE is not to prove its efficacy, but to understand its fundamental interaction with living cells: Is it inert? Is it toxic? Does it modulate a basic cellular process? This application note provides a roadmap for answering these foundational questions.
Part 1: Foundational Characterization of a Novel Compound
Before any cell-based assay can be performed, it is critical to understand the basic chemical and physical properties of the test compound. These initial steps are essential for generating reliable and reproducible data.
Compound Handling and Safety
Pyrimidine derivatives, particularly those containing chlorine, can be hazardous.[5][6] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[5][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[5]
-
Waste Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste guidelines.
Solubility and Stock Solution Preparation
Accurate and reproducible results in cell-based assays are critically dependent on the solubility of the test compound.
Protocol: Solubility Assessment and Stock Solution Preparation
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a common solvent for cell-based assays and is generally well-tolerated by cells at concentrations below 0.5%.
-
Stock Solution Preparation:
-
Accurately weigh out a small amount (e.g., 1-5 mg) of this compound.
-
Add the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solvating power for a wide range of organic molecules. |
| Stock Concentration | 10-50 mM | Allows for a wide range of final assay concentrations while keeping the final DMSO concentration low. |
| Final DMSO % in Assay | < 0.5% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. |
| Storage | -20°C or -80°C, protected from light | Ensures compound stability and prevents degradation over time. |
Part 2: Primary Cellular Assays for Compound Profiling
The initial goal of screening a novel compound is to determine its effect on fundamental cellular processes such as viability, proliferation, and apoptosis. This section provides detailed protocols for a primary screening cascade.
Workflow for Primary Compound Screening
The following workflow provides a systematic approach to the initial characterization of a novel compound.
Caption: Workflow for the initial biological evaluation of a novel chemical entity.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and cost-effective method for determining the concentration at which a compound exhibits cytotoxic effects.
Materials:
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, clear, flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.2%) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage of the vehicle control.
-
| Parameter | Example Value | Rationale |
| Cell Seeding Density | 5,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Concentration Range | 0.1 µM - 100 µM | A broad range to capture the full dose-response curve. |
| Incubation Time | 48 hours | A common time point to observe significant effects on cell viability. |
| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation in viable cells. |
Protocol: Cell Proliferation Assessment using BrdU Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
Cell Proliferation ELISA, BrdU (colorimetric) kit (e.g., from Roche or Millipore)
-
Cells and media as described for the MTT assay.
-
This compound stock solution.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is recommended to use sub-lethal concentrations of the compound as determined by the cytotoxicity assay.
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a 1:100 dilution.
-
Incubate for 2-24 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution.
-
Add 100 µL of the anti-BrdU-POD antibody working solution to each well.
-
Incubate for 90 minutes at room temperature.
-
-
Washing and Substrate Reaction:
-
Wash the wells three times with washing solution.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 5-30 minutes, or until color development is sufficient.
-
-
Stop Reaction and Read Plate:
-
Add 25 µL of 1M H₂SO₄ to stop the reaction.
-
Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).
-
Protocol: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells and media as described for the MTT assay.
-
96-well, opaque-walled plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Part 3: Data Interpretation and Advancing the Investigation
The data from these primary assays will categorize the novel compound into one of several profiles, guiding your next steps.
| Observed Profile | Interpretation | Next Steps |
| High Cytotoxicity (Low IC50), No Proliferation Change | The compound is likely a potent toxin. | De-prioritize unless targeted cytotoxicity (e.g., for oncology) is the goal. |
| Low Cytotoxicity, Potent Anti-proliferative Effect | The compound is cytostatic, inhibiting cell division without killing the cells. | Investigate cell cycle arrest (e.g., via flow cytometry). This is a promising profile for anticancer agents. |
| Moderate Cytotoxicity, Strong Apoptosis Signal | The compound induces programmed cell death. | Confirm apoptosis via secondary assays (e.g., Annexin V/PI staining). Explore the apoptotic pathway involved. |
| No Effect in Any Assay | The compound is biologically inert in the tested cell line and concentration range. | Test in other cell lines or at higher concentrations. Consider that it may target a non-cellular pathway. |
Hypothetical Signaling Pathway Investigation
If a compound like this compound is found to be anti-proliferative, a logical next step is to investigate its effect on key signaling pathways that control cell growth, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.
This application note provides a foundational framework for the initial characterization of novel pyrimidine derivatives. By employing a systematic and logical progression of cell-based assays, researchers can efficiently profile new chemical entities, paving the way for more detailed mechanism-of-action studies and potential therapeutic or agricultural development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem [benchchem.com]
- 4. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Safe Handling and Storage of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Executive Summary
This document provides a comprehensive guide for the safe handling, storage, and use of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a substituted pyrimidine derivative. Substituted pyrimidines are a critical class of heterocyclic compounds, widely utilized as versatile intermediates and scaffolds in the synthesis of biologically active molecules for pharmaceutical and agrochemical development.[1][2][3][4] The inherent reactivity of the chloropyrimidine moiety, essential for its synthetic utility, also necessitates stringent handling and storage protocols to ensure personnel safety, experimental integrity, and compound stability.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established principles of laboratory safety and chemical reactivity.
Compound Profile and Physicochemical Properties
This compound belongs to the family of 6-membered heterocyclic compounds. Its structure features a pyrimidine core functionalized with a reactive chloro group, a propylamino group, and a methylthio group. The chloro atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable building block for creating diverse chemical libraries.[7][8]
While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from analogous structures. Users must consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for lot-specific data.
| Property | Inferred Value / Information | Rationale & Authoritative Context |
| Molecular Formula | C₉H₁₂ClN₃S | Derived from chemical structure. |
| Molecular Weight | 233.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Similar substituted pyrimidines are typically crystalline solids or powders at room temperature.[1][9][10] |
| Melting Point | Expected to be in the range of 30 - 100 °C. | The related compound 4-Chloro-6-methyl-2-(methylthio)pyrimidine has a melting point of 38 - 42 °C.[1][10] Functional group changes will alter this value. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). | The overall organic character of the molecule suggests solubility in non-polar to moderately polar organic solvents.[11] |
| Stability | Moisture-sensitive.[11][12] Incompatible with strong acids, strong bases, and strong oxidizing agents.[13] May be light-sensitive. | The chloropyrimidine moiety is susceptible to hydrolysis. The amino and methylthio groups can react with acids and oxidizers, respectively.[13][14] |
Hazard Identification and Proactive Risk Assessment
The primary hazards associated with this compound stem from its reactivity and potential biological activity. A thorough risk assessment must be conducted before any experimental work begins.
-
Chemical Reactivity: The compound is an electrophile. It will react with nucleophiles, including water, alcohols, and amines. Contact with strong acids or bases can catalyze decomposition or unwanted side reactions. Strong oxidizing agents can oxidize the methylthio group.[13][14]
-
Health Hazards: As a biologically active scaffold, the toxicological properties are not fully characterized and it should be treated as potentially hazardous. Similar chloro-heterocyclic compounds are classified as skin and eye irritants or corrosives.[10][13][15][16][17] Inhalation of dust or direct skin contact must be avoided.
-
Physical Hazards: If the material is a fine powder, it may form combustible dust concentrations in the air under specific conditions.[10]
Logical Workflow: Pre-Handling Risk Assessment
The following decision-making process should be completed before handling the compound.
Caption: Risk assessment workflow prior to handling.
Detailed Handling Protocols
Adherence to proper handling procedures is critical for both user safety and maintaining the chemical integrity of the compound.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.
-
Safety Equipment: A certified safety shower and eyewash station must be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile) must be worn. Inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Protocol: Weighing and Transfer in Ambient Atmosphere
This procedure is suitable only for rapid, small-quantity transfers where prolonged exposure to air is not a concern.
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, receiving vessel).
-
Equilibration: Allow the sealed container of the compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Transfer: Working swiftly within the fume hood, uncap the container and use a clean, dry spatula to transfer the desired amount of solid to weigh paper or a tared vessel.
-
Sealing: Immediately and tightly reseal the main container. It is good practice to purge the headspace with an inert gas (e.g., nitrogen or argon) before final sealing.
-
Cleanup: Clean any residual solid from the spatula and the balance area. Dispose of contaminated weigh paper and gloves as hazardous chemical waste.
Protocol: Handling and Transfer under Inert Atmosphere
This is the recommended procedure for all reactions and for aliquoting the compound for storage to preserve its chemical integrity. Techniques using a Schlenk line or an inert-atmosphere glove box are appropriate.[18][19][20]
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. Heat the glassware in an oven (e.g., 125°C for at least 4 hours or overnight) and allow it to cool in a desiccator or while being flushed with a stream of dry nitrogen or argon.[21][22]
-
System Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with a stir bar) while it is still warm and immediately place it under a positive pressure of inert gas, vented through an oil or mercury bubbler.[22]
-
Solid Transfer (in a Glove Box): The most reliable method is to weigh and transfer the solid inside a nitrogen or argon-filled glove box.
-
Solid Transfer (on a Schlenk Line): a. Briefly remove the septum or side-arm cap from the assembled, inerted flask. b. Using a powder funnel, quickly add the pre-weighed this compound to the flask. This step should be performed under a strong counter-flow of inert gas ("positive pressure"). c. Immediately reseal the flask. d. Evacuate the flask under high vacuum (being careful not to pull the fine powder into the vacuum line) and backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the complete removal of atmospheric gases.
-
Solvent Addition: Add anhydrous solvent to the flask via a gas-tight syringe or a cannula transfer from a septum-sealed solvent bottle.[21]
Workflow: Inert Atmosphere Transfer using a Schlenk Line
Caption: Standard workflow for transferring a moisture-sensitive solid.
Long-Term Storage and Chemical Compatibility
Improper storage is a primary cause of reagent degradation. The key to preserving this compound is strict exclusion of moisture and incompatible chemicals.
Storage Conditions
-
Container: Store in the original supplier container, which is designed for chemical stability. If aliquoting, use amber glass vials with PTFE-lined caps.
-
Atmosphere: The container should be tightly sealed under an inert atmosphere of nitrogen or argon.
-
Temperature: For long-term stability, store in a freezer at or below -20°C.[11][12] The storage location must be a non-sparking, laboratory-grade freezer designed for flammable or chemical storage.[23]
-
Location: The storage area must be a dry, well-ventilated location away from direct sunlight and heat sources.[23]
Chemical Incompatibility
Storing incompatible chemicals together can lead to dangerous reactions, container failure, and release of hazardous substances.[24][25] This compound must be segregated from the following chemical classes:
| Incompatible Class | Hazard of Interaction |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions; oxidation of the methylthio group. |
| Strong Acids | Reacts with the amino group in an exothermic reaction; can catalyze hydrolysis of the chloro group. |
| Strong Bases | Can promote decomposition or unwanted substitution reactions. |
| Water / Aqueous Solutions | Causes slow hydrolysis of the C-Cl bond, degrading the material. Do not store near sinks.[24] |
| Reactive Metals (e.g., Na, K, Mg) | Highly reactive and should be segregated from all organic halides.[23] |
Diagram: Storage Segregation
Caption: Mandatory segregation from incompatible chemical classes.
Spill and Exposure Management
Accidents require a swift and appropriate response to minimize harm.
Spill Cleanup
-
Small Spill (Solid):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry sorbent).
-
Avoid raising dust.
-
Carefully sweep the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 12. 4-Chloropyrimidine | 17180-93-7 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. web.mit.edu [web.mit.edu]
- 23. csuohio.edu [csuohio.edu]
- 24. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 25. aub.edu.lb [aub.edu.lb]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of pyrimidine chemistry. Our goal is to help you identify, mitigate, and understand the formation of common byproducts to improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The common starting material is 4,6-dichloro-2-(methylthio)pyrimidine, which is reacted with n-propylamine. While this reaction is generally robust, the presence of two reactive chlorine atoms and the susceptibility of the pyrimidine ring to nucleophilic attack can lead to the formation of several byproducts. Understanding the reaction mechanism is key to controlling its outcome.
The general reaction is illustrated below:
Caption: General reaction scheme.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Q1: What are the primary byproducts I should anticipate in my reaction mixture?
Answer: Based on the reactivity of the 4,6-dichloro-2-(methylthio)pyrimidine starting material, you should primarily be vigilant for three classes of byproducts:
-
Di-substituted Byproduct: The most common impurity, formed when a second molecule of propylamine displaces the remaining chlorine atom.
-
Hydrolysis Byproduct: Formed if water is present in the reaction, leading to the replacement of a chlorine atom with a hydroxyl group, creating a pyrimidinone.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4,6-dichloro-2-(methylthio)pyrimidine.
These byproducts can complicate purification and reduce the overall yield of the desired product. Their formation is highly dependent on reaction conditions.
Q2: I'm observing a significant peak in my LC-MS that corresponds to the di-substituted product, 4,6-di(propylamino)-2-methylthiopyrimidine. What causes this and how can I minimize it?
Answer: The formation of the di-substituted byproduct, 4,6-di(propylamino)-2-methylthiopyrimidine, is a classic example of over-reaction in a nucleophilic aromatic substitution.
Causality: The chlorine atom at the 4-position of the pyrimidine ring is highly activated towards nucleophilic attack. After the first substitution with propylamine to form your desired product, the second chlorine at the 6-position is still susceptible to attack by any excess propylamine, especially at elevated temperatures or with prolonged reaction times. The reaction rates for the first and second substitution are competitive.[1][2]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess (e.g., 1.05-1.1 equivalents) of propylamine is often sufficient. A large excess will significantly favor the di-substituted product.
-
Controlled Addition: Add the propylamine dropwise to the solution of the dichloropyrimidine at a low temperature (e.g., 0-5 °C). This helps to maintain a low instantaneous concentration of the amine, favoring the mono-substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures increase the rate of the second substitution more significantly than the first.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further conversion to the di-substituted byproduct.
Protocol for Minimizing Di-substitution
-
Dissolve 1.0 equivalent of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable aprotic solvent (e.g., THF, Dioxane, or Acetonitrile) in a reaction vessel equipped with a dropping funnel and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1.05 equivalents of n-propylamine and 1.1 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) in the same solvent to the dropping funnel.
-
Add the propylamine/DIPEA solution dropwise to the cooled dichloropyrimidine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C and monitor its progress every 30 minutes by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Proceed with standard aqueous workup and extraction.
Q3: My product appears to be degrading, and I've identified a hydroxyl-pyrimidine impurity. What is this and how can I prevent its formation?
Answer: The hydroxyl-pyrimidine impurity is most likely 6-hydroxy-4-propylamino-2-methylthiopyrimidine , a hydrolysis byproduct.
Causality: Chloropyrimidines are susceptible to hydrolysis, where water acts as a nucleophile, displacing a chlorine atom.[3] This can happen to both the starting material (forming 6-chloro-4-hydroxy-2-methylthiopyrimidine) and the final product. The presence of water in your solvent or reagents, or exposure to moisture during workup, can lead to its formation. The resulting pyrimidinone is often less soluble and can complicate purification.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Aprotic Solvents: Use aprotic solvents (e.g., THF, Dioxane, Toluene) that do not participate in the reaction and are easier to dry compared to protic solvents.
-
Careful Workup: During the aqueous workup, minimize the contact time of your product with the aqueous phase, especially if the pH is not controlled. Neutral or slightly basic conditions are generally preferred over acidic conditions which can accelerate hydrolysis.
Q4: How can I effectively identify and quantify these byproducts in my crude reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the primary tool for quantifying the relative amounts of starting material, product, and major byproducts. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) typically provides good separation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. By analyzing the mass-to-charge ratio (m/z) of the peaks separated by the LC, you can confirm the molecular weights of your product and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude mixture can provide valuable information. The aromatic protons of the pyrimidine ring and the alkyl protons of the propyl group will have distinct chemical shifts for the product and byproducts. For example, the di-substituted product will lack the characteristic pyrimidine proton signal of the mono-substituted product and will show signals for two propylamino groups.[6][7] Quantitative NMR (qNMR) can also be used for accurate purity assessment.[8]
Workflow for Byproduct Identification
Caption: Workflow for byproduct identification and quantification.
Summary of Common Byproducts and Mitigation
| Byproduct Name | Structure | Common Cause | Mitigation Strategy |
| 4,6-di(propylamino)-2-methylthiopyrimidine | ![]() | Excess propylamine, high temperature, long reaction time. | Use ≤1.1 eq. of propylamine, low temperature (0-5 °C), controlled addition, monitor reaction closely. |
| 6-hydroxy-4-propylamino-2-methylthiopyrimidine | ![]() | Presence of water in solvents or reagents. | Use anhydrous solvents and reagents, perform reaction under an inert atmosphere. |
| 4,6-dichloro-2-(methylthio)pyrimidine | ![]() | Incomplete reaction (insufficient time, low temperature, poor mixing). | Allow reaction to go to completion by monitoring via TLC/HPLC, ensure adequate stirring and reaction time. |
References
- 1. mdpi.com [mdpi.com]
- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 3. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Welcome to the technical support center for the purification of 4-Chloro-6-propylamino-2-methylthiopyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key pyrimidine intermediate. We will address common issues encountered during purification, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My final product purity is low (<95%) after a standard silica gel column. What is the most common reason?
A1: The most frequent cause is the co-elution of impurities with similar polarity to the target compound.[1] Given the structure of this compound, likely impurities include unreacted starting materials (e.g., 4,6-dichloro-2-methylthiopyrimidine) or side-products from the amination reaction. The secondary amine group on your product imparts a moderate polarity and basicity, which can lead to band broadening (tailing) on standard silica gel, causing it to overlap with less polar impurities.
Q2: I'm observing significant tailing of my product spot on TLC and the peak in HPLC. How can I fix this?
A2: Tailing is a classic sign of undesirable interactions between a basic compound and the acidic silanol groups on the surface of silica gel.[2] The propylamino group in your molecule is basic and can interact strongly, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase during column chromatography.[3] For HPLC, adjusting the mobile phase pH to suppress the ionization of the amine can also improve peak shape.[2]
Q3: My compound seems to be degrading during column chromatography, leading to low yield. Is this common?
A3: Yes, some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[1] Prolonged exposure on the column can lead to hydrolysis of the chloro group or other degradation pathways. If you suspect on-column degradation, consider using a deactivated stationary phase. You can either use a pre-treated silica gel or deactivate it yourself by flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be a viable solution.
Q4: I am struggling to induce crystallization of my purified oil. What techniques can I try?
A4: When a purified compound fails to crystallize from a solution, it is often due to supersaturation issues or the lack of nucleation sites.[4] Several techniques can initiate crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-solution interface with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]
-
Seeding: Introduce a single, pure crystal of the compound (if available from a previous batch) into the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[4]
-
Anti-Solvent Diffusion: If your compound is soluble in a high-boiling point solvent (like DMF or DMSO) but insoluble in a volatile solvent (like diethyl ether or hexane), you can use vapor diffusion. Dissolve your compound in a minimal amount of the good solvent in a small vial. Place this open vial inside a larger, sealed jar containing the volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting the growth of high-quality crystals.[4]
In-Depth Troubleshooting Guide
Problem 1: Persistent Impurity with Similar Rf Value
Isolating the desired product from impurities with nearly identical polarity is one of the most common and frustrating challenges in purification.[1]
Causality Analysis:
The synthesis of this compound likely starts from 4,6-dichloro-2-methylthiopyrimidine. A common impurity is the starting material itself, which is slightly less polar than the product but can have a very close Rf value. Another possibility is the formation of a di-propylamino substituted pyrimidine, which would be more polar.
Troubleshooting Workflow:
Caption: Decision tree for separating compounds with similar Rf values.
Step-by-Step Solutions:
-
Optimize the Mobile Phase: The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. Test various solvent systems using thin-layer chromatography (TLC). Common systems for pyrimidines include hexane/ethyl acetate and dichloromethane/methanol.[5] Try systems with different solvent polarities and selectivities (e.g., substitute ethyl acetate with diethyl ether or acetone).
-
Employ Gradient Flash Chromatography: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a solvent system where your product has an Rf of ~0.1-0.2.[3] Slowly and incrementally increase the proportion of the more polar solvent. This allows less polar impurities to elute first, followed by a sharper elution of your target compound.
-
Switch to an Alternative Purification Method:
-
Recrystallization: If the impurity is present in a small amount and has a different solubility profile, recrystallization can be highly effective. See Protocol 2 for details.
-
Preparative HPLC: For achieving very high purity (>99%) or when chromatography on silica/alumina fails, preparative HPLC is the method of choice.[5] A reverse-phase C18 column is often a good starting point.
-
Problem 2: Product Loss and Low Mass Balance
A low overall yield after purification can result from incomplete reactions, but significant loss during the purification step itself points to issues with the chosen method.
Causality Analysis:
-
Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to the acidic sites on silica gel, never eluting from the column.
-
Product Instability: The compound may be degrading on the column, as discussed in the FAQs.
-
Improper Recrystallization Technique: Using an excessive amount of solvent to dissolve the crude product is a primary cause of low recovery during recrystallization.[6] The goal is to make a saturated solution at high temperature, not a dilute one.
Solutions:
-
For Column Chromatography:
-
Use a More Polar Eluent: If your compound is not eluting, a more polar mobile phase (e.g., switching from ethyl acetate to methanol in a dichloromethane system) is necessary.
-
Dry Loading: If your compound has poor solubility in the column eluent, use the "dry loading" method. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
-
-
For Recrystallization:
-
Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[6] The impurities should ideally be either very soluble or completely insoluble at all temperatures.
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to your crude solid, with heating and stirring, until the solid just dissolves. Adding a large excess will keep your product in solution even after cooling, drastically reducing the yield.[8]
-
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate tailing and improve separation for amine-containing pyrimidines.
-
Preparation of Deactivated Silica:
-
Prepare your mobile phase. A good starting point is a Hexane:Ethyl Acetate mixture that gives your product an Rf of 0.2-0.4 on TLC.
-
To this mobile phase, add 1% triethylamine (TEA) (e.g., 10 mL of TEA for every 1 L of solvent).
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Post-Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.
-
Protocol 2: Recrystallization from a Single Solvent System
-
Solvent Selection: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points to find a suitable candidate.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a boil while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.[8]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.
-
Data Presentation
Table 1: Potential Impurities and Relative Polarity
| Compound Name | Structure | Expected Polarity vs. Product | Common Purification Challenge |
| Product: this compound | Pyrimidine with -Cl, -NHPr, -SMe | - (Reference) | Basic nature can cause tailing on silica. |
| Starting Material: 4,6-Dichloro-2-methylthiopyrimidine | Pyrimidine with 2x -Cl, -SMe | Less Polar | Can co-elute if solvent system is too polar. |
| Side Product: 4,6-bis(propylamino)-2-methylthiopyrimidine | Pyrimidine with 2x -NHPr, -SMe | More Polar | Generally easy to separate from the product. |
| Hydrolysis Product: 4-Hydroxy-6-propylamino-2-methylthiopyrimidine | Pyrimidine with -OH, -NHPr, -SMe | More Polar | Can form if water is present during synthesis or purification. |
General Purification Workflow:
Caption: A typical workflow for the multi-step purification of a synthetic intermediate.
References
Technical Support Center: Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine. This key intermediate is crucial in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. We will delve into the causality behind these challenges and provide field-proven, validated solutions.
The most common and direct synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-(methylthio)pyrimidine with n-propylamine. Our troubleshooting guide will focus primarily on this pathway, while also addressing potential issues in alternative routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a di-substituted product. How can I prevent its formation?
Answer: This is the most common side reaction in this synthesis. The impurity is almost certainly 4,6-bis(propylamino)-2-methylthiopyrimidine . It forms because both chlorine atoms on the starting pyrimidine ring are susceptible to nucleophilic attack by propylamine. The second substitution is often faster than the first under certain conditions.
Root Cause Analysis: The formation of the di-substituted product is favored by:
-
High Molar Ratio of Amine: Using a large excess of propylamine increases the statistical probability of a second substitution event occurring on the mono-substituted intermediate.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, often more sterically hindered, substitution to occur at an appreciable rate.
-
Concentrated Reaction Conditions: High concentrations of both reactants can lead to localized "hot spots" and increase the rate of the second substitution.
Troubleshooting Protocol:
-
Control Stoichiometry (Critical):
-
Use a slight excess, but no more than 1.1 to 1.2 equivalents, of n-propylamine. This ensures there is enough amine to drive the reaction to completion while minimizing the amount available for the second substitution.
-
It is often beneficial to add the propylamine dropwise to the solution of the dichloropyrimidine rather than adding the solid to the amine. This maintains a low instantaneous concentration of the nucleophile.
-
-
Optimize Reaction Temperature:
-
Begin the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and favors the more reactive site, leading to higher selectivity for mono-substitution.[1]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further conversion to the di-substituted product.
-
-
Utilize a Base:
-
The reaction generates one equivalent of HCl for every substitution. This can protonate the product and the starting amine, slowing the reaction. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), at 1.1-1.5 equivalents is highly recommended to scavenge the HCl. This prevents the need for a large excess of the valuable propylamine to act as both a nucleophile and a base.
-
Troubleshooting Flowchart: Di-substitution
Caption: Troubleshooting logic for minimizing di-substitution.
Question 2: My reaction is very slow or stalls, leaving a large amount of unreacted 4,6-dichloro-2-(methylthio)pyrimidine. What can I do?
Answer: Incomplete conversion is typically caused by insufficient activation of the reactants or deactivation of the nucleophile.
Root Cause Analysis:
-
Nucleophile Protonation: As mentioned above, the HCl byproduct will protonate the propylamine, converting it into its non-nucleophilic ammonium salt. If no other base is present, the reaction will stop after approximately 50% conversion.
-
Low Temperature: While low temperatures are good for selectivity, they can also significantly slow down the reaction rate.
-
Solvent Choice: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the transition state effectively.
Troubleshooting Protocol:
-
Add a Scavenger Base: This is the most effective solution. Add 1.2 equivalents of TEA or DIPEA to the reaction mixture.
-
Controlled Heating: If the reaction is clean but slow at room temperature (as determined by TLC/HPLC), gentle heating to 40-50°C can be employed after the initial addition phase. Be aware that this may slightly increase the formation of the di-substituted byproduct, so careful monitoring is essential.
-
Solvent Optimization: Ensure you are using a suitable polar aprotic solvent. Acetonitrile is often a good starting point.
Question 3: I am attempting an alternative synthesis involving the chlorination of 6-propylamino-2-methylthiopyrimidin-4-ol with phosphorus oxychloride (POCl₃) and I'm getting a dark, intractable mixture. What is happening?
Answer: The chlorination of pyrimidones with POCl₃ is a classic but often harsh reaction. The formation of a dark, complex mixture points to decomposition and several potential side reactions.
Root Cause Analysis:
-
Excessive Temperature: POCl₃ reactions are highly exothermic and can lead to thermal decomposition if not controlled. The reaction temperature should be carefully maintained.
-
Reaction with the Propylamino Group: The secondary amine of the propylamino group can react with POCl₃ to form phosphoramidates or other undesired species, especially at high temperatures.
-
Presence of Water: Any residual water in the starting material or solvent will react violently with POCl₃, generating HCl and phosphoric acid, which can catalyze decomposition pathways.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Perform the reaction at a controlled temperature, often at reflux but without excessive heating. A typical temperature is 100-110°C.[2]
-
Use a Catalyst/Co-solvent: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes facilitate the reaction at a lower temperature.[2]
-
Work-up Procedure: The work-up is critical. The reaction mixture should be cooled significantly before being slowly and carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Caution: This is a highly exothermic and gas-evolving process and must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols & Data
Recommended Protocol for Synthesis via SNAr
This protocol is optimized to favor the formation of the mono-substituted product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material). Place the flask under a nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the flask.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Nucleophile Addition: Dissolve n-propylamine (1.1 eq) in a small amount of anhydrous acetonitrile and add it to the addition funnel. Add the propylamine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting dichloropyrimidine is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to separate the desired product from the di-substituted impurity and baseline material.
Table 1: Summary of Key Parameters and Expected Outcomes
| Parameter | Standard Condition | Problem | Side Product Favored | Recommended Action |
| Propylamine (eq) | 1.1 - 1.2 | > 1.5 eq used | 4,6-bis(propylamino) | Reduce to 1.1 eq; add dropwise |
| Temperature | 0°C to 25°C | > 40°C | 4,6-bis(propylamino) | Maintain temp < 25°C |
| Base | 1.2 eq DIPEA/TEA | None used | (Incomplete Reaction) | Add 1.2 eq of a non-nucleophilic base |
| POCl₃ Temp. | 100-110°C (reflux) | Uncontrolled | Decomposition | Maintain controlled reflux; careful quench |
References
Stability and degradation of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Welcome to the technical support center for 4-Chloro-6-propylamino-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
This compound is a multifunctional molecule with a pyrimidine core, a reactive chlorine atom, a secondary amino group, and a thioether linkage. The interplay of these functional groups dictates its stability under various experimental conditions. Degradation can be initiated by several factors, including pH, temperature, light, and oxidizing agents. A thorough understanding of these degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
Visualizing Potential Degradation Pathways
To provide a clear overview of the potential degradation routes, the following diagram illustrates the key functional groups and their susceptibility to different degradation mechanisms.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Issue 1: Loss of Compound Potency in Aqueous Buffers
Question: I am observing a time-dependent decrease in the activity of my compound when dissolved in an aqueous buffer for my biological assays. What could be the cause?
Answer: The most likely culprit is hydrolysis of the C4-chloro substituent. The pyrimidine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic substitution by water or buffer components.[1] This reaction is often pH-dependent.
-
Causality: The rate of hydrolysis of chloropyrimidines can be influenced by the pH of the medium.[2][3] Both acidic and alkaline conditions can catalyze this degradation, leading to the formation of the less active 4-hydroxy-6-propylamino-2-methylthiopyrimidine. The electron-donating nature of the amino group at the C6 position can influence the reactivity of the C4-chloro group towards nucleophiles.[4]
-
Troubleshooting Steps:
-
pH Profiling: Perform a stability study of your compound in a range of pH buffers (e.g., pH 3, 5, 7.4, 9) to identify the pH at which it is most stable. Most pharmaceuticals are more stable in a slightly acidic to neutral pH range.[5]
-
Buffer Selection: Avoid buffers containing nucleophilic species (e.g., Tris, phosphate) if possible, as they can directly participate in the displacement of the chlorine atom. Consider non-nucleophilic buffers like MES or HEPES.
-
Fresh Preparations: Always prepare your working solutions fresh before each experiment to minimize the impact of time-dependent degradation.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as HPLC-UV, to monitor the appearance of degradation products over time.
-
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis After Sample Workup
Question: After performing an extraction or purification step, I am seeing new peaks in my mass spectrometry data corresponding to an increase of 16 and 32 Da from my parent compound. What are these?
Answer: These mass shifts strongly suggest oxidation of the 2-methylthio group. The sulfur atom in the thioether is susceptible to oxidation, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da).[6]
-
Causality: The methylthio group can be readily oxidized by various oxidizing agents, including atmospheric oxygen (especially in the presence of light or metal ions), peroxides, or certain reactive reagents used in synthesis or workup.[1][7] The resulting sulfoxide and sulfone derivatives will have different polarities and potentially different biological activities compared to the parent compound.
-
Troubleshooting Steps:
-
Inert Atmosphere: When handling the compound, especially in solution, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Purity: Ensure that your solvents are peroxide-free, particularly ethers like THF and diethyl ether.
-
Avoid Oxidizing Agents: Be mindful of any reagents in your experimental workflow that could act as oxidizing agents.
-
Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the new peaks. The fragmentation pattern can help confirm the identity of the sulfoxide and sulfone derivatives.
-
Issue 3: Compound Discoloration and Degradation upon Exposure to Light
Question: My solid compound or solutions of it are turning yellow/brown and showing signs of degradation after being left on the lab bench. What is happening?
Answer: This is likely due to photodegradation. The pyrimidine ring and its substituents can absorb UV and visible light, leading to photochemical reactions that can cause discoloration and decomposition.[8]
-
Causality: Aromatic and heteroaromatic systems are often photosensitive. The energy from light absorption can promote electrons to higher energy states, leading to bond cleavage, ring opening, or reactions with oxygen to form reactive oxygen species that in turn degrade the compound.[9]
-
Troubleshooting Steps:
-
Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Work in Dim Light: When preparing solutions or performing experiments, minimize exposure to direct laboratory light.
-
Photostability Testing: If your application requires exposure to light, conduct a formal photostability study according to ICH guidelines to characterize the degradation products and kinetics.[10][11]
-
Issue 4: Inconsistent Results in High-Temperature Assays
Question: I am getting variable results in my experiments that are run at elevated temperatures (e.g., > 50 °C). Could the compound be degrading?
Answer: Yes, thermal degradation is a possibility. While many small molecules are stable at moderately elevated temperatures for short periods, prolonged exposure can lead to decomposition.
-
Causality: High temperatures provide the activation energy for various degradation reactions, including hydrolysis, oxidation, and potentially even dealkylation of the propylamino group or cleavage of the pyrimidine ring.[10][12] The stability of substituted pyrimidines can vary significantly with their substitution pattern.
-
Troubleshooting Steps:
-
Thermal Stability Assessment: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of the solid compound.
-
Time-Course at Temperature: If your assay requires elevated temperatures, run a time-course experiment where you incubate the compound at the assay temperature for different durations and then analyze for degradation.
-
Minimize Incubation Time: Optimize your experimental protocol to minimize the time the compound is held at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on its functional groups, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended to minimize potential degradation from hydrolysis, oxidation, and thermal stress.
Q2: How does the propylamino group influence the stability of the molecule compared to a simple amino group?
A2: The propyl group is an electron-donating alkyl group. This can slightly increase the electron density of the pyrimidine ring compared to an unsubstituted amino group. This increased electron density may have a modest stabilizing effect on the ring itself but could also slightly increase the susceptibility of the ring to electrophilic attack, although this is less common for pyrimidines. The primary influence of the alkylamino group is on the nucleophilicity of the nitrogen and its steric bulk, which can affect intermolecular interactions and reactivity.[13]
Q3: Can the chlorine at the C4 position be displaced by other nucleophiles besides water?
A3: Absolutely. The C4-chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the C4 position is generally higher than the C2 position in pyrimidine systems.[4] This reactivity is a key aspect of its utility in chemical synthesis.
Q4: Is the methylthio group susceptible to any other reactions besides oxidation?
A4: While oxidation is the most common degradation pathway for the methylthio group, it can also be a leaving group in nucleophilic substitution reactions, although this typically requires activation, for example, by oxidation to the corresponding sulfone.[6] It is generally more stable to hydrolysis than the C4-chloro group.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A stability-indicating HPLC method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of any new peaks that appear during a stability study. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they can be isolated in sufficient quantity and purity.
Experimental Protocols
Protocol 1: Forced Degradation Study - A Foundational Approach
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][14]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 80 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
References
- 1. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Testing | SGS [sgs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
Minimizing impurity formation in 4-Chloro-6-propylamino-2-methylthiopyrimidine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Principles & Reactivity Overview
4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine, a class of heterocycles central to numerous pharmaceutical agents. The reactivity of this molecule is primarily dictated by the electron-deficient nature of the pyrimidine ring, which makes the chlorine atom at the C4-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, this reactivity also opens pathways to common impurities, most notably through hydrolysis and other side reactions. Understanding and controlling these pathways is paramount for successful synthesis.
The key to minimizing impurities lies in rigorously controlling reaction conditions to favor the desired SNAr pathway over competing reactions. Factors such as moisture, temperature, choice of base, and solvent polarity are critical control points.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound in a practical Q&A format.
Question: My reaction is showing a significant amount of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is happening and how can I prevent it?
Answer: This is the most common impurity and results from hydrolysis of the C4-chloro group. The pyrimidine ring is activated towards nucleophilic attack, and water can act as a nucleophile, displacing the chloride.[3]
-
Causality: The presence of trace amounts of water in your reagents or solvents, or exposure to atmospheric moisture, provides the competing nucleophile. This side reaction is often accelerated at higher temperatures.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Ensure all reagents, especially bases and nucleophiles, are anhydrous.[4]
-
Inert Atmosphere: Set up and run the reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Temperature Control: If kinetically feasible, run the reaction at the lowest effective temperature. Lower temperatures will slow the rate of hydrolysis more significantly than many desired SNAr reactions.
-
Question: I am observing incomplete conversion, with significant starting material remaining even after extended reaction times. What are the likely causes?
Answer: Low conversion can stem from several factors related to reaction kinetics and reagent deactivation.[4][5]
-
Causality:
-
Insufficient Activation: The nucleophile may not be sufficiently reactive, or the base used may not be strong enough to deprotonate the nucleophile effectively (if required).
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier. Nucleophilic aromatic substitutions on non-activated rings can be slow.[6][7]
-
Catalyst Inefficiency: In cases of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the palladium catalyst may be inactive or poisoned by impurities.
-
-
Troubleshooting Steps:
-
Screen Bases: If using a base, consider a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to ensure complete formation of the active nucleophile.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or LC-MS. Microwave irradiation can sometimes be used to accelerate slow reactions.[6]
-
Check Reagent Purity: Impurities in starting materials can inhibit the reaction.[5] Use high-purity reagents and consider purification of your starting pyrimidine if its quality is uncertain.
-
Catalyst Health (for cross-coupling): Use a fresh, active catalyst and ensure proper ligand-to-metal ratios. Degas all solutions thoroughly to prevent oxidative degradation of the catalyst.
-
Question: My purification is complicated by several closely-eluting spots on TLC/HPLC. What are these minor impurities likely to be?
Answer: Besides hydrolysis, other side reactions can generate structurally similar impurities.
-
Potential Impurities & Causes:
-
Dimerization: A molecule of the starting material may react with another, particularly under strong basic conditions.
-
Reaction at other positions: While the C4-chloro is the most reactive site for SNAr, reactions at other positions are possible under harsh conditions.
-
Degradation of Propylamino or Methylthio groups: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if exposed to air at high temperatures for prolonged periods.
-
-
Mitigation Strategies:
-
Controlled Stoichiometry: Use a precise stoichiometry, often with a slight excess (1.1-1.2 equivalents) of the nucleophile, to drive the reaction to completion without a large excess that could promote side reactions.
-
Order of Addition: Adding the most reactive species slowly and at a low temperature can help control exotherms and improve selectivity.
-
Degassing: For sensitive reactions, especially metal-catalyzed ones, thoroughly degassing the solvent and reaction mixture can prevent oxidative side reactions.
-
Summary of Common Impurities and Solutions
| Impurity ID | Structure | Common Cause | Prevention & Mitigation Strategy |
| IMP-01 | 4-Hydroxy-6-propylamino-2-methylthiopyrimidine | Hydrolysis by trace water | Implement strict anhydrous conditions; use an inert atmosphere; maintain lowest effective reaction temperature. |
| IMP-02 | Starting Material | Incomplete reaction | Increase temperature moderately; screen stronger bases; verify reagent purity and catalyst activity.[4] |
| IMP-03 | Dimeric Byproducts | High concentration; strong base | Use controlled stoichiometry; consider slower addition of reagents. |
| IMP-04 | Oxidized Byproduct (Sulfoxide/Sulfone) | Air exposure at high temp.; oxidizing agents | Run reaction under inert gas; avoid unnecessary high temperatures; ensure reagents are free of oxidants. |
Section 3: Protocol Hub & Analytical Methods
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a robust starting point for substituting the C4-chloro group and is designed to minimize impurity formation.
1. Reagent & Glassware Preparation:
- Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at 120 °C for at least 4 hours.
- Assemble the glassware hot under a positive flow of dry nitrogen or argon and allow it to cool.
- Use anhydrous solvents (e.g., THF, Dioxane, DMF) from a solvent purification system or a freshly opened bottle stored over molecular sieves.
2. Reaction Setup:
- To the reaction flask, add this compound (1.0 eq) and a non-nucleophilic base (e.g., NaH, 1.2 eq) under an inert atmosphere.
- Add anhydrous solvent via cannula or syringe.
- Cool the mixture to 0 °C in an ice bath.
3. Reagent Addition & Reaction:
- Dissolve the nucleophile (e.g., an alcohol or amine, 1.1 eq) in anhydrous solvent in a separate flask.
- Add the nucleophile solution dropwise to the cooled reaction mixture over 15-30 minutes.
- After addition, allow the reaction to slowly warm to room temperature or heat to the desired temperature (e.g., 50-80 °C).
4. Monitoring & Workup:
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution.
- Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure product.
Recommended Analytical Method: HPLC Purity Analysis
A robust HPLC method is essential for accurately quantifying the main product and any impurities.[8][9] The presence of impurities can significantly impact research outcomes.[10]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C[11] |
| Detection | UV at 254 nm |
| Injection Vol. | 5-10 µL |
This method should provide good separation between the starting material, the desired product, and the common hydroxy- impurity (IMP-01), which will be significantly more polar. For unknown impurity identification, coupling this method to a mass spectrometer (LC-MS) is highly recommended.[12][13]
Section 4: Visualizing Workflows & Mechanisms
Diagram 1: General Experimental Workflow
This diagram illustrates the critical steps in performing a successful reaction while minimizing impurities.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. chimia.ch [chimia.ch]
Challenges in the scale-up of 4-Chloro-6-propylamino-2-methylthiopyrimidine synthesis
Technical Support Center: Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scale. Pyrimidine derivatives are cornerstones in medicinal chemistry and agrochemicals, making robust and scalable synthetic routes essential.[1][2][3]
The synthesis of this compound is typically achieved via a two-step process: the chlorination of a pyrimidinediol precursor followed by a regioselective nucleophilic aromatic substitution (SNAr) with n-propylamine. While straightforward on paper, this synthesis presents several challenges upon scale-up, including impurity formation, reaction control, and purification difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome these hurdles.
Overall Synthetic Scheme
The general pathway involves the preparation of the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, followed by the substitution reaction.
Part 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine Intermediate
The quality of this chlorinated intermediate is paramount for the success of the subsequent SNAr reaction. Challenges in this step often relate to the harsh reaction conditions, handling of reagents, and purification.
Troubleshooting & FAQs
Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete, even after extended reaction times. What could be the cause?
Answer: This is a common issue when scaling up. Several factors could be at play:
-
Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material (2-(methylthio)pyrimidine-4,6-diol) or solvent will quench the reagent and stall the reaction. Ensure your starting material is rigorously dried (e.g., vacuum oven at 60-80°C) before use.
-
Catalyst Absence or Inefficiency: While the reaction can be driven by heat alone, it is often catalyzed by a tertiary amine like N,N-dimethylaniline or a quaternary ammonium salt.[4] The catalyst facilitates the formation of a more reactive Vilsmeier-Haack type intermediate. On a larger scale, ensure the catalyst is well-dispersed.
-
Poor Solubility: The starting pyrimidinediol has very low solubility in POCl₃ alone.[5] While POCl₃ often serves as both reagent and solvent, adding a co-solvent like toluene or acetonitrile (if temperature allows) can improve solubility and mass transfer. However, this may require higher reaction temperatures.
-
Insufficient Temperature: The reaction typically requires reflux temperatures (around 105-110°C).[4] Ensure your reactor is reaching and maintaining the target temperature. On a large scale, heat transfer can be less efficient, so you may need to adjust your heating mantle or oil bath settings accordingly.
Question 2: I'm observing significant charring and dark coloration in my reaction mixture. How can I prevent this?
Answer: Dark coloration and decomposition are indicative of side reactions, often caused by excessive temperatures or prolonged reaction times.
-
Temperature Control: Do not exceed the recommended reflux temperature. Localized overheating ("hot spots") in a large reactor can be a major problem. Ensure vigorous and efficient stirring to maintain a homogenous temperature distribution.
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately. Prolonged heating after completion can lead to degradation of the product.
-
Purity of Starting Material: Impurities in the 2-(methylthio)pyrimidine-4,6-diol can act as catalysts for decomposition at high temperatures. Ensure the precursor is of high purity.
Question 3: The work-up procedure of quenching excess POCl₃ into ice/water is difficult to control on a large scale. Are there safer alternatives?
Answer: The quench of POCl₃ is highly exothermic and releases HCl gas, posing a significant safety risk on scale-up.
-
Controlled Reverse Quench: A safer method is a "reverse quench," where the cooled reaction mixture is added slowly and in a controlled manner to a vigorously stirred, chilled vessel of ice water or a dilute bicarbonate solution. This allows for better heat dissipation.
-
Solvent-Based Quench: Another approach is to first distill the bulk of the excess POCl₃ under reduced pressure. The cooled residue can then be dissolved/suspended in an inert solvent like toluene or dichloromethane (DCM) and this solution can be slowly quenched into a cold aqueous base. This method is often easier to control.
-
Engineering Controls: Regardless of the method, this step must be performed in a well-ventilated fume hood or a reactor system equipped with a scrubber to neutralize the evolved HCl gas.
Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
This protocol is adapted from established procedures for pyrimidine chlorination.[5][6]
-
Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a reflux condenser fitted with a gas outlet to a scrubber (NaOH solution), a thermocouple, and a nitrogen inlet.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 2-(methylthio)pyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 vol) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. Monitor the reaction progress by HPLC (disappearance of starting material), typically 4-12 hours.
-
POCl₃ Removal (Optional but Recommended): Once the reaction is complete, cool the mixture to 40-50°C and distill off the excess POCl₃ under reduced pressure.
-
Quench: Slowly add the cooled reaction mixture (or the residue post-distillation dissolved in DCM) to a separate vessel containing crushed ice and water (10-20 vol) while maintaining the quench pot temperature below 20°C.
-
Extraction & Wash: Extract the aqueous slurry with dichloromethane (DCM) or toluene (3 x 5 vol). Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from hexane or ethanol/water.
Part 2: SNAr of 4,6-Dichloro-2-(methylthio)pyrimidine with n-Propylamine
This is the key bond-forming reaction to install the desired propylamino group. The primary challenges are controlling regioselectivity (though not an issue for this symmetrical substrate) and preventing over-reaction to the di-substituted by-product.
Troubleshooting & FAQs
Question 1: My reaction is producing a significant amount of the 4,6-bis(propylamino) by-product. How can I improve selectivity for the mono-substituted product?
Answer: Formation of the di-substituted impurity is a classic challenge in SNAr reactions on dihalopyrimidines.[7][8] The first substitution activates the second position to a certain extent, although the newly introduced electron-donating amino group also provides some deactivation. Control is key.
-
Stoichiometry: Carefully control the stoichiometry of n-propylamine. Use between 1.0 and 1.2 equivalents. An excess will inevitably lead to di-substitution. On a large scale, ensure the amine is weighed accurately and the addition is controlled.
-
Temperature Control: This is the most critical parameter. Run the reaction at a low temperature. Start the addition of the amine at 0-5°C and allow the reaction to slowly warm to room temperature. Higher temperatures dramatically increase the rate of the second substitution.
-
Slow Addition: Add the n-propylamine solution dropwise over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution.
-
Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred over amine bases like triethylamine (Et₃N). The base is present to scavenge the HCl generated, and using an external base prevents consumption of your valuable nucleophile.
Question 2: The reaction seems to stall, leaving a significant amount of the starting dichloro-intermediate, even after several hours.
Answer: This is the opposite problem and suggests the reaction conditions are not sufficiently activating.
-
Insufficient Base: Ensure at least one equivalent of base (relative to the HCl generated) is present. If using a base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity.
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or acetone are excellent choices as they can solvate the intermediate Meisenheimer complex, accelerating the reaction.
-
Temperature: While low temperatures are needed to control selectivity, if the reaction stalls, you may need to allow it to stir at room temperature (20-25°C) for a longer period or gently warm it to 30-40°C while carefully monitoring for the formation of the di-substituted by-product by HPLC.
Comparative Reaction Conditions
| Parameter | Condition A: High Selectivity | Condition B: Faster Reaction | Potential Outcome |
| n-Propylamine (eq.) | 1.05 eq. | 1.5 eq. | Excess amine leads to di-substitution. |
| Temperature | 0°C to 20°C | 25°C to 50°C | Higher temp favors di-substitution. |
| Solvent | THF / K₂CO₃ | EtOH / Et₃N | Protic solvents can participate in side reactions.[7] |
| Addition Time | 1-2 hours | 15 minutes | Fast addition increases local concentration of amine. |
Part 3: Work-up and Purification
The final stage of isolating the product in high purity is critical for pharmaceutical applications.
Troubleshooting & FAQs
Question 1: I'm having trouble removing the di-substituted by-product during purification. What's the best method?
Answer: The polarities of the desired mono-substituted product and the di-substituted by-product can be quite close, making chromatographic separation difficult and costly on a large scale.
-
Recrystallization: This is the most scalable and cost-effective method. A well-chosen solvent system is key. Start with solvents like isopropanol (IPA), ethanol, or heptane/ethyl acetate mixtures. The desired product is often less polar and less soluble than the di-substituted by-product, which has two amino groups capable of hydrogen bonding.
-
Acid/Base Wash: You can sometimes exploit the different basicities of the product and by-product. A carefully controlled wash with a dilute acid (e.g., 1M citric acid) might preferentially protonate and extract the more basic di-substituted compound into the aqueous phase. This requires careful pH control and should be optimized at the lab scale first.
Question 2: My final product has a persistent color, even after recrystallization. What is the source and how can I remove it?
Answer: Color can arise from trace impurities or degradation products formed during the reaction or work-up.
-
Charcoal Treatment: During the recrystallization process, you can add a small amount of activated charcoal (0.5-2% w/w) to the hot solution. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool and crystallize.
-
Oxidative Impurities: The methylthio group (-SMe) can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if exposed to heat and air for prolonged periods. These oxidized impurities can be colored and difficult to remove. Blanketing the reaction and work-up with nitrogen and using an antioxidant like BHT in small quantities during processing might help.
References
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from 4-Chloro-6-propylamino-2-methylthiopyrimidine
Welcome to the technical support hub for the synthesis and purification of pyrimidine derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-6-propylamino-2-methylthiopyrimidine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of unreacted starting materials.
Introduction to Purification Challenges
The synthesis of this compound typically involves the reaction of a dichlorinated pyrimidine precursor with propylamin and a methylthio source. A common challenge in this synthesis is the removal of unreacted starting materials, which can co-purify with the desired product due to similar physicochemical properties. This guide provides robust, field-proven strategies to ensure the high purity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with unreacted 4,6-dichloro-2-(methylthio)pyrimidine.
Root Cause Analysis: The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, possesses similar solubility characteristics to the product, making its removal by simple recrystallization challenging.[1] The key is to exploit the slight differences in polarity or to chemically modify the impurity for easier separation.
Solutions:
-
Option A: Optimized Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with differing polarities.[2][3][4]
-
Expert Insight: The methylthio group and the propylamino group on your target compound make it more polar than the dichlorinated starting material. A carefully selected solvent system will allow for the elution of the less polar dichloropyrimidine first, followed by your desired product.
Detailed Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5] Combine the fractions containing the pure product.
-
-
Option B: Acidic Wash (Liquid-Liquid Extraction): This technique leverages the basicity of the propylamino group on your product.
-
Mechanistic Rationale: The nitrogen atom in the propylamino group can be protonated by a dilute acid, forming a water-soluble salt. The unreacted dichloropyrimidine, lacking this basic site, will remain in the organic phase.
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the aqueous layer (containing the protonated product) from the organic layer (containing the unreacted starting material).
-
Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Collect the purified product by filtration or extraction.
-
Issue 2: Residual methyl mercaptan or its salt is present in my product.
Root Cause Analysis: Methyl mercaptan (methanethiol) is a volatile and odorous gas.[6] If a salt like sodium thiomethoxide was used, it might persist if not properly quenched and removed.
Solutions:
-
Option A: Aqueous Workup with an Oxidizing Agent: A mild oxidizing agent can convert residual thiol to a more water-soluble and less volatile species.
-
During the reaction workup, quench the reaction mixture with a dilute aqueous solution of an oxidizing agent like hydrogen peroxide or a hypochlorite solution (bleach).
-
Causality: This will oxidize the foul-smelling methyl mercaptan to odorless and more water-soluble compounds like dimethyl disulfide or methanesulfonic acid, which can be easily removed in the aqueous phase.[7]
-
Proceed with a standard aqueous workup and extraction.
-
-
Option B: Nitrogen Purge/Sparging:
-
Expert Tip: Gently bubbling nitrogen gas through the reaction mixture (if in solution) or passing a stream of nitrogen over the crude solid can help to carry away the volatile methyl mercaptan.[8] This is best performed in a well-ventilated fume hood.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For pyrimidine derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures of hexane and ethyl acetate.[2][4] A systematic approach to solvent screening is recommended.
Q2: How can I effectively monitor the purity of my compound during purification?
A2: Several analytical techniques are indispensable for monitoring purity:
-
Thin Layer Chromatography (TLC): An excellent, rapid method to visualize the separation of your product from starting materials and byproducts during column chromatography or to quickly assess the purity of fractions.[5][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your final compound.[1][10] Developing a robust HPLC method is crucial for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for detecting the presence of impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.[1][11]
Q3: Can I use a different purification method if column chromatography and recrystallization are not effective?
A3: Yes, if conventional methods fail, consider Preparative HPLC. This technique offers much higher resolution than standard column chromatography and can separate compounds with very similar polarities.[1] However, it is generally more expensive and time-consuming for large-scale purifications.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Quantitative Data Summary
| Technique | Typical Solvent System | Key Separation Principle |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Polarity Difference |
| Liquid-Liquid Extraction | Dichloromethane / 1M HCl (aq) | Basicity of the Amine |
| Recrystallization | Ethanol or Isopropanol | Differential Solubility |
References
- 1. benchchem.com [benchchem.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Atmospheric reaction of methyl mercaptan with hydroxyl radical as an acid rain primary agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpchem.com [cpchem.com]
- 9. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-6-propylamino-2-methylthiopyrimidine
Welcome to the definitive resource for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chloro-6-propylamino-2-methylthiopyrimidine. This guide is structured to provide not just protocols, but a foundational understanding of why solubility issues arise with this class of compounds and how to systematically overcome them. As your virtual application scientist, my goal is to empower you with the knowledge to design robust experimental protocols and troubleshoot effectively.
PART 1: Understanding the Molecule: Physicochemical Rationale for Poor Solubility
The solubility of a compound is dictated by its molecular structure. This compound, like many pyrimidine derivatives used in medicinal chemistry, possesses features that contribute to poor aqueous solubility.[1] Its pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively nonpolar heterocyclic scaffold. The chloro, propylamino, and methylthio groups further increase the molecule's hydrophobicity, making it energetically unfavorable to dissolve in polar solvents like water.
Poor aqueous solubility is a significant hurdle in drug discovery, as it can lead to unreliable results in biological assays and limit a compound's bioavailability.[1][2] This guide provides systematic approaches to address this critical challenge.
PART 2: Troubleshooting Guides & Experimental Protocols
This section is designed in a question-and-answer format to directly address the common issues you may encounter.
Q1: I'm starting a new project with this compound. Which solvent should I use for my initial stock solution?
Answer: For initial stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended starting point.[2][3] Pyrimidine derivatives are typically readily soluble in DMSO.[3]
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can be employed to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[4]
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is a classic sign of a compound's low aqueous solubility. When the DMSO stock is added to the aqueous buffer, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates because its concentration exceeds its solubility limit in the final buffer.
To prevent this, a systematic approach to dilution is necessary. The key is to maintain the compound in a soluble state throughout the dilution process and to keep the final concentration of organic solvent low enough to not affect your biological system (typically <1%, often <0.5%).
Workflow for Aqueous Dilution
Caption: Workflow for preparing the final aqueous working solution.
Protocol 2: Step-wise Dilution into Aqueous Buffer
-
Intermediate Dilution: Instead of diluting directly from your high-concentration stock, perform one or more intermediate dilutions in 100% DMSO. This allows for smaller volumes to be transferred to the final aqueous solution.
-
The "Slow Drip" Method: While vigorously vortexing your aqueous buffer, add the DMSO stock drop-by-drop or with a slow, steady motion from your pipette. This avoids creating localized areas of high compound concentration that can initiate precipitation.
-
Co-Solvent Strategy: For particularly challenging compounds, using a water-miscible organic co-solvent can be effective.[5] Ethanol or polyethylene glycol (PEG) can be used. Prepare an intermediate dilution in a mixture of DMSO and the co-solvent before the final aqueous dilution.
Q3: I've tried the above, but I'm still seeing cloudiness or precipitation. What are my next options?
Answer: If standard methods fail, several formulation strategies can be employed to enhance solubility. These should be tested systematically to determine their compatibility with your specific assay.
Table 1: Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Considerations |
| pH Modification | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Varies | The pyrimidine ring has basic nitrogens; a slightly acidic pH may improve solubility. However, the biological assay's pH constraints are paramount. |
| Surfactants | Surfactants like Tween® 20 or Pluronic® F-68 form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][6] | 0.01% - 0.1% | Ensure the surfactant is not detrimental to your cells, proteins, or assay components. A control with the surfactant alone is essential. |
| Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the drug molecule, enhancing its aqueous solubility.[5] | Varies | The size of the cyclodextrin must be appropriate for the molecule. Beta-cyclodextrins are commonly used. |
Troubleshooting Logic Flow
Caption: Logical progression for troubleshooting solubility issues.
PART 3: Best Practices for Scientific Integrity
-
Always Run Controls: When using any additive like a co-solvent or surfactant, always include a vehicle control in your experiment. This control should contain the same concentration of the additive as your experimental samples to ensure it is not the cause of any observed biological effects.
-
Document Everything: Meticulously record your solubilization protocol, including solvent types, concentrations, temperatures, and mixing methods. This is crucial for reproducibility.
-
Visual Inspection is Key: Always visually inspect your final working solutions for any signs of precipitation or cloudiness before adding them to your assay. If in doubt, a quick centrifugation can help pellet any undissolved material.
By applying these principles and protocols, you can systematically overcome the solubility challenges posed by this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-propylamino-2-methylthiopyrimidine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a key intermediate in various synthetic pathways. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction: The Criticality of Method Validation
This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry and materials science. The purity and concentration of this intermediate can profoundly impact the yield, purity, and safety profile of the final product. Therefore, the validation of analytical methods used to assess its quality attributes is not merely a procedural formality but a scientific necessity.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide will compare and contrast common analytical techniques, offering a framework for selecting and validating the most appropriate method based on the specific analytical challenge.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method (e.g., impurity profiling, content uniformity, or routine quality control).
| Analytical Technique | Principle | Advantages | Limitations | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[3][4] | Higher cost of instrumentation and solvents compared to some other methods. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Excellent for the analysis of volatile impurities; high separation efficiency.[6] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective; suitable for routine quantitative analysis.[7][8] | Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds. | Rapid quantification in bulk drug substance and simple formulations. |
Validation Parameters: A Harmonized Approach
This guide adheres to the validation characteristics outlined in the ICH Q2(R1) and the newly revised Q2(R2) guidelines, which are largely harmonized with the FDA and USP requirements.[9][10][11][12][13][14][15][16] The key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following workflow provides a general overview of the analytical method validation process.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols and Comparative Data
The following sections provide detailed experimental protocols for the validation of HPLC, GC, and UV-Vis spectrophotometric methods for this compound. The accompanying tables present hypothetical, yet realistic, comparative data based on typical performance characteristics for similar pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for both purity and assay determination.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, e.g., 275 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample in the mobile phase to a similar concentration.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and the sample solution. Spike the sample with known related substances to demonstrate resolution.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
-
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of nominal concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | RSD of results should be within acceptable limits. | Complies |
Gas Chromatography (GC)
GC is particularly useful for identifying and quantifying volatile organic compounds, such as residual solvents, or for the analysis of volatile derivatives of the main compound.
-
Chromatographic System:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: e.g., initial 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injection Volume: 1 µL (split or splitless).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane).
-
Sample Solution: Prepare the sample in the same solvent to a similar concentration.
-
-
Validation Procedure: Follow a similar validation procedure as outlined for HPLC, adapting the parameters for GC.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks. | Complies |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | Dependent on application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.5% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| LOD | S/N ≥ 3 | 0.5 µg/mL |
| LOQ | S/N ≥ 10 | 1.5 µg/mL |
| Robustness | Results should be consistent with minor variations. | Complies |
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward approach for the quantification of the active pharmaceutical ingredient in bulk or simple dosage forms.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Standard and Sample Preparation:
-
Solvent: A suitable solvent in which the analyte is stable and soluble, and which is transparent at the wavelength of maximum absorbance (λmax). A 1:1 mixture of methanol and acetonitrile is a common choice.[7]
-
Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.
-
-
Validation Procedure:
-
Determination of λmax: Scan the UV spectrum of a dilute solution of the analyte to determine the wavelength of maximum absorbance.
-
Linearity and Range: Measure the absorbance of the working standard solutions at the λmax. Plot absorbance versus concentration and determine the correlation coefficient and the linear range.
-
Accuracy: Perform recovery studies by adding known amounts of the standard solution to a placebo.
-
Precision:
-
Repeatability: Measure the absorbance of six independent preparations of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day.
-
-
Specificity: Analyze the placebo and demonstrate that it does not absorb at the λmax.
-
| Validation Parameter | Acceptance Criteria | Typical Result |
| λmax | Consistent wavelength of maximum absorbance | ~275 nm |
| Linearity (r²) | ≥ 0.997 | 0.9985 |
| Range | e.g., 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | 0.8% |
| - Intermediate Precision | ≤ 2.5% | 1.6% |
Conclusion and Recommendations
The selection of an analytical method for this compound should be a strategic decision based on the specific analytical requirements.
-
For comprehensive purity and stability analysis , a validated HPLC method is the gold standard, offering the necessary specificity and sensitivity to separate and quantify the main component and its potential impurities.
-
For the analysis of volatile impurities or residual solvents , GC is the most appropriate technique.
-
For rapid, routine quality control of the bulk substance , a validated UV-Vis spectrophotometric method can provide a cost-effective and efficient solution.
Regardless of the chosen method, a thorough validation in accordance with ICH, FDA, and USP guidelines is paramount to ensure the generation of reliable and defensible analytical data.[1][9][17] This guide provides a robust framework for embarking on this critical aspect of the drug development and manufacturing process.
The relationship between the different validation guidelines is depicted below.
Caption: Interrelation of key analytical method validation guidelines.
References
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Comparative Analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine and Its Analogs in Drug Discovery
This guide provides a comprehensive comparative study of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a key heterocyclic compound, and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and comparative biological performance, offering a scientifically grounded perspective for researchers and professionals in drug development. Our analysis is built on established experimental data and methodologies to ensure scientific integrity and reproducibility.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold and a privileged structure in medicinal chemistry. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of natural products and synthetic drugs. The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling fine-tuning of physicochemical properties and biological activities. This has led to the development of pyrimidine-based drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.
Our focus compound, this compound, serves as an excellent starting point for exploring structure-activity relationships. The chlorine atom at the C4 position acts as a versatile leaving group, enabling nucleophilic substitution to generate a diverse library of analogs. The propylamino group at C6 and the methylthio group at C2 also offer key interaction points with biological targets and can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis and Physicochemical Properties
The foundational step in a comparative analysis is a robust and reproducible synthesis of the parent compound and its analogs. The general synthetic route is typically initiated from a readily available precursor like 2,4-dichloro-6-aminopyrimidine or a related thiouracil derivative.
General Synthetic Pathway
The synthesis of this compound and its analogs generally follows a sequential substitution pathway. The differential reactivity of the halogen substituents on the pyrimidine ring (e.g., C2, C4, C6) allows for controlled, stepwise modifications. For instance, the chlorine at the C4 position is often more susceptible to nucleophilic attack than one at the C2 position, guiding the synthetic strategy.
Caption: General synthesis of this compound.
Physicochemical Data Comparison
The introduction of different substituents significantly alters the physicochemical properties of the analogs, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Key parameters to consider are molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and pKa.
| Compound | Structure | MW ( g/mol ) | cLogP | PSA (Ų) |
| Parent Compound | This compound | 231.74 | 3.25 | 53.51 |
| Analog A | 4-Anilino-6-propylamino-2-methylthiopyrimidine | 288.41 | 4.10 | 65.64 |
| Analog B | 4-Methoxy-6-propylamino-2-methylthiopyrimidine | 227.32 | 2.50 | 62.74 |
| Analog C | 4-Chloro-6-ethylamino-2-methylthiopyrimidine | 217.71 | 2.89 | 53.51 |
Note: cLogP and PSA values are computationally predicted and serve as a basis for initial comparison.
Comparative Biological Activity
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The specific activity is highly dependent on the substitution pattern around the core ring.[4][5]
Antimicrobial Activity
Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[6][7][8] The mechanism often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. We will compare our parent compound and its analogs against representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative MIC Data (µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent Compound | 16 | 32 | 64 |
| Analog A (Anilino) | 8 | 16 | 32 |
| Analog B (Methoxy) | 64 | >128 | >128 |
| Analog C (Ethylamino) | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Interpretation of Results: The replacement of the C4-chloro group with an anilino group (Analog A) resulted in a two-fold increase in antimicrobial activity across all tested strains. This suggests that the introduction of an aromatic ring at this position may facilitate additional binding interactions with the microbial target. Conversely, replacing the chloro group with a methoxy group (Analog B) significantly diminished the activity, indicating that an electron-withdrawing group or a good leaving group at C4 is crucial for its antimicrobial effect. Altering the alkyl chain length at the C6-amino group from propyl to ethyl (Analog C) had a negligible impact on activity.
Structure-Activity Relationship (SAR) Analysis
The data gathered allows us to formulate a preliminary structure-activity relationship for this class of compounds.
Caption: Key structure-activity relationship points for the pyrimidine scaffold.
-
C4 Position: This is a critical determinant of activity. The presence of a good leaving group (Cl) or a bulky aromatic substituent (Anilino) enhances antimicrobial performance. The substitution with a small, electron-donating group (Methoxy) is detrimental.
-
C6 Position: The length of the alkylamino chain at this position appears to have a modest effect on activity, suggesting it primarily influences physicochemical properties like solubility and lipophilicity rather than direct target interaction.
-
C2 Position: The methylthio group was kept constant in this study. It is a common feature in many biologically active pyrimidines and likely plays a role in target binding. Further studies could explore the impact of replacing this group.
Conclusion and Future Directions
This comparative guide demonstrates the importance of systematic structural modification in optimizing the biological activity of the this compound scaffold. Our findings indicate that the C4 position is a hotspot for modification, with the introduction of an anilino group (Analog A) significantly improving antimicrobial potency.
Future research should focus on:
-
Expanding the C4 Library: Synthesizing a broader range of analogs with different substituted aryl- and heteroarylamino groups at the C4 position to further probe the electronic and steric requirements for optimal activity.
-
Investigating the C2 Position: Exploring modifications of the 2-methylthio group to understand its contribution to the overall activity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular target of these compounds to enable rational, target-based drug design.
-
In Vivo Efficacy and Toxicity: Advancing the most promising compounds from in vitro screening into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational data and methodologies presented here, researchers can accelerate the development of novel pyrimidine-based therapeutic agents.
References
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
A Comparative Guide to the Biological Activity of 4-Chloro-6-propylamino-2-methylthiopyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent bioactivity, stemming from its presence in the nucleic acids that form the blueprint of life, has made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of the biological activities of a specific class of pyrimidine derivatives: those based on the 4-Chloro-6-propylamino-2-methylthiopyrimidine core. By examining available experimental data on structurally related compounds, we will explore their potential as anticancer, antimicrobial, and antiviral agents, and delve into the structure-activity relationships that govern their efficacy.
Introduction to the 4-Chloro-6-amino-2-methylthiopyrimidine Scaffold
The 4-chloro-6-amino-2-methylthiopyrimidine scaffold is a versatile building block in organic synthesis, serving as a key intermediate in the creation of a diverse array of bioactive molecules. The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups, such as the propylamino moiety in our topic of interest. This strategic modification can significantly influence the compound's interaction with biological targets. The 2-methylthio group and the amino group at the 6-position also offer sites for further chemical elaboration, making this scaffold a rich platform for generating chemical diversity and optimizing biological activity.
Comparative Analysis of Biological Activities
While specific experimental data on this compound derivatives is limited in publicly available literature, we can infer their potential biological activities by examining closely related analogs. The core structure, 4-Amino-6-chloro-2-(methylthio)pyrimidine, is a known precursor for synthesizing compounds with notable therapeutic potential.[1][2]
Anticancer Potential
The pyrimidine nucleus is a well-established pharmacophore in oncology. Numerous approved anticancer drugs, such as 5-fluorouracil and gemcitabine, are pyrimidine analogs. The primary mechanism of action for many of these drugs is the inhibition of nucleic acid synthesis, leading to the disruption of cell division in rapidly proliferating cancer cells.
Derivatives of the 4-amino-6-chloro-2-(methylthio)pyrimidine scaffold have been investigated as potential anticancer agents. For instance, this core has been utilized in the synthesis of novel kinase inhibitors, such as those targeting KDR (Kinase Insert Domain Receptor), a key receptor tyrosine kinase involved in angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting KDR, these compounds can effectively starve tumors of their blood supply.
The introduction of an N-propyl group at the 6-amino position could modulate the compound's lipophilicity and steric bulk, potentially influencing its binding affinity to the ATP-binding pocket of kinases or other enzymatic targets. Further derivatization of the propylamino group could lead to compounds with enhanced potency and selectivity.
Table 1: Comparative Cytotoxicity of Structurally Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted pyrimidines | HCT116 (Colon) | 89.24 | Fused Pyrimidines as Anticancer Agents |
| 2,4-disubstituted pyrimidines | MCF7 (Breast) | 89.37 | Fused Pyrimidines as Anticancer Agents |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | Thiazolopyrimidines in Cancer Research |
| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Melanoma) | 24.4 | Thiazolopyrimidines in Cancer Research |
Antimicrobial and Antiviral Activity
The pyrimidine ring is also a common feature in many antimicrobial and antiviral drugs. The structural similarity of pyrimidines to the building blocks of DNA and RNA allows them to interfere with the replication and protein synthesis machinery of microorganisms and viruses.
The 4-Amino-6-chloro-2-(methylthio)pyrimidine scaffold is a known intermediate in the synthesis of antiviral and antifungal agents.[2] The mechanism of action for such compounds often involves the inhibition of essential viral or microbial enzymes. For example, some pyrimidine derivatives have been shown to inhibit viral polymerases or proteases, which are crucial for viral replication.
In the context of antimicrobial activity, pyrimidine derivatives can target bacterial enzymes involved in folate biosynthesis or cell wall synthesis. The propylamino substituent in the target compounds could enhance their ability to penetrate bacterial cell membranes, leading to increased intracellular concentrations and improved efficacy.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4,6-disubstituted-2-methylthiopyrimidine derivatives is highly dependent on the nature of the substituents at the 4 and 6 positions. Studies on related pyrimidine series have provided valuable insights into the structure-activity relationships:
-
Substitution at the 4-position: The chlorine atom is a good leaving group, allowing for the introduction of various amines, alcohols, and other nucleophiles. The nature of the substituent at this position can significantly impact target binding and selectivity.
-
Substitution at the 6-position: The amino group at the 6-position is crucial for activity in many cases. Alkylation of this amino group, as with the propyl group in the title compounds, can affect the molecule's overall physicochemical properties, such as solubility and membrane permeability. The length and branching of the alkyl chain can be optimized to improve biological activity.
-
The 2-methylthio group: This group can also be modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and influence biological activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays.
Synthesis of 4-Chloro-6-alkylamino-2-methylthiopyrimidine Derivatives
The synthesis of the target compounds can be achieved through a straightforward nucleophilic aromatic substitution reaction.
Figure 1: General synthetic workflow for 4-Chloro-6-alkylamino-2-methylthiopyrimidine derivatives.
Step-by-Step Protocol:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine in an inert solvent such as dichloromethane.
-
Add an equimolar amount of the desired alkylamine (e.g., propylamine).
-
Add a slight excess of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-6-alkylamino-2-methylthiopyrimidine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives from this class are anticipated to exhibit anticancer, antimicrobial, and antiviral properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening against a diverse panel of cancer cell lines, pathogenic bacteria, and viruses. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The experimental protocols provided in this guide offer a solid foundation for initiating such investigations.
References
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Chloro-6-propylamino-2-methylthiopyrimidine
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development.[1] We will explore the causality behind experimental choices, compare the data against alternative analytical methodologies, and provide validated protocols to ensure scientific integrity.
The unambiguous confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like pyrimidine derivatives, which form the backbone of numerous therapeutic agents, this certainty is paramount.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for validating the synthesis and purity of the target compound.
Primary Spectroscopic Elucidation: A Multi-Faceted Approach
A single analytical technique is rarely sufficient for complete structural confirmation. A synergistic approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system where data from each method corroborates the others.
Workflow for Structural Elucidation
The logical flow of analysis ensures that each step builds upon the last, from initial functional group identification to detailed atomic connectivity.
Caption: Experimental workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular framework, revealing the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[3][4] For our target molecule, this compound, we can predict a distinct set of signals.
Molecular Structure with Atom Numbering for NMR Assignment:
Caption: Structure of this compound.
¹H NMR Spectroscopy
The choice of deuterated solvent is critical as it can influence chemical shifts.[5][6] Chloroform-d (CDCl₃) is a common starting point, but DMSO-d₆ is excellent for observing exchangeable protons like N-H.[7][8]
-
Propylamino Group: The three distinct proton environments of the propyl chain will appear in the aliphatic region. The terminal methyl (CH₃) protons will be a triplet around 0.9 ppm. The adjacent methylene (CH₂) protons will be a multiplet (sextet) around 1.6 ppm. The methylene protons attached to the nitrogen are deshielded and will appear as a triplet around 3.4 ppm.
-
S-Methyl Group: The methyl group attached to the sulfur atom is deshielded by both the sulfur and the pyrimidine ring, resulting in a singlet around 2.5 ppm.
-
Pyrimidine Ring Proton (H-5): This lone proton on the ring is flanked by a carbon- and nitrogen-substituted carbon, leading to a singlet in the aromatic region, expected around 6.3-6.5 ppm.
-
Amine Proton (N-H): This proton will appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration and solvent, but typically appears between 5.0 and 7.0 ppm. It will often disappear upon a D₂O shake, a key confirmation step.
¹³C NMR Spectroscopy
-
Aliphatic Carbons: The S-CH₃ carbon will appear around 14 ppm. The propyl group carbons will be found at approximately 11 ppm (terminal CH₃), 22 ppm (central CH₂), and 45 ppm (N-CH₂).
-
Aromatic/Heteroaromatic Carbons: The pyrimidine ring carbons are significantly deshielded. C5 (the CH carbon) is expected around 108 ppm. The substituted carbons are further downfield: C4 (attached to Cl) and C6 (attached to the amino group) will be in the 160-165 ppm range, while C2 (bonded to sulfur and two nitrogens) will be the most deshielded, appearing around 172 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and provides corroborating structural evidence through fragmentation analysis.[3][9] Using a soft ionization technique like Electrospray Ionization (ESI) will prominently show the molecular ion, while harder techniques like Electron Ionization (EI) will yield more fragments.[3]
-
Molecular Ion (M⁺): The calculated molecular weight is approximately 217.68 g/mol for the C₈H₁₂³⁵ClN₃S isotopologue. A key diagnostic feature is the M+2 peak , which arises from the natural abundance of the ³⁷Cl isotope. This peak should have an intensity of roughly one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragmentation Patterns: Under EI conditions, the molecular ion is unstable and breaks apart in predictable ways.[10][11][12]
-
Loss of Propyl Radical: Cleavage of the C-N bond can result in the loss of a propyl radical (•C₃H₇, mass 43), giving a fragment at m/z 174.
-
Alpha-Cleavage: Fragmentation adjacent to the nitrogen can lead to the loss of an ethyl radical (•C₂H₅, mass 29), resulting in a fragment at m/z 188.
-
Loss of Chlorine: Loss of a chlorine radical (•Cl, mass 35) can produce a fragment at m/z 182.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][13]
-
N-H Stretch: A sharp, medium-intensity peak is expected in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Aliphatic Stretch: Multiple sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), corresponding to the methyl and methylene groups.
-
C=N and C=C Ring Stretch: The pyrimidine ring will exhibit several characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
-
N-H Bend: An absorption band around 1600 cm⁻¹ is typical for the N-H bending vibration of the secondary amine.
-
C-Cl Stretch: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹, indicates the presence of the carbon-chlorine bond.
Comparative Analysis with Alternative Methods
While the combination of NMR, MS, and IR provides a robust structural confirmation, certain ambiguities can be resolved by employing alternative or more advanced techniques.
| Feature | Primary Methods (NMR, MS, IR) | X-ray Crystallography | GC-MS | 2D NMR (COSY, HSQC, HMBC) |
| Information | Connectivity, MW, Formula, Functional Groups | Absolute 3D structure, bond lengths/angles | Separation & MS fragmentation of volatiles | Unambiguous H-H, C-H, and long-range C-H correlations |
| Strengths | Comprehensive data on bulk sample, solution-state structure (NMR) | "Gold standard" for definitive structure proof[14] | Excellent for purity analysis and identifying volatile impurities[15] | Resolves complex spectra and confirms specific atom-to-atom connections[16][17] |
| Limitations | Potential for signal overlap in complex molecules | Requires a suitable single crystal, solid-state structure may differ from solution | Compound must be volatile and thermally stable | Longer experiment time, requires more expertise in data interpretation |
| Best Use Case | Routine confirmation of known and novel structures | When absolute stereochemistry or packing is needed | Purity assessment and quality control | Complex structures or when 1D NMR is ambiguous |
Causality in Method Selection: For a novel compound, the primary methods are the first line of analysis. If the ¹H NMR spectrum is crowded or assignments are uncertain, 2D NMR techniques like HMBC are employed. HMBC is particularly powerful as it would show a correlation between the N-CH₂ protons of the propyl group and the C6 and C5 carbons of the pyrimidine ring, definitively proving the location of the substituent. X-ray crystallography is pursued when the material can be crystallized and an undisputed 3D structure is required for publications or patent filings.[18][19][20]
Validated Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C).[8]
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with several hundred to thousands of scans is necessary.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the ¹H NMR signals to determine proton ratios.
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition Parameters: Operate in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the instrument and compound.
-
Data Analysis: Identify the molecular ion peak (M+H)⁺ and the characteristic [M+2+H]⁺ peak to confirm the presence of chlorine.
Protocol 3: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No sample preparation (like KBr pellets) is required.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Identify and label the key absorption bands.
Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | ~6.4 ppm (s, 1H), ~3.4 ppm (t, 2H), ~2.5 ppm (s, 3H), ~1.6 ppm (m, 2H), ~0.9 ppm (t, 3H) | Confirms pyrimidine H-5, propylamino, and methylthio groups. |
| ¹³C NMR | ~172, 162, 161, 108 ppm (Ring C's); ~45, 22, 14, 11 ppm (Aliphatic C's) | Corresponds to the carbon skeleton of the molecule. |
| Mass Spec | M⁺ at m/z 217; M+2 peak at m/z 219 (ratio ~3:1) | Confirms molecular weight and presence of one chlorine atom. |
| FTIR | ~3350 cm⁻¹ (N-H), ~2960 cm⁻¹ (C-H aliph.), ~1550-1650 cm⁻¹ (C=N/C=C) | Confirms key functional groups: secondary amine, alkyl chains, and pyrimidine ring. |
By systematically applying these spectroscopic methods and comparing the results against established principles and alternative techniques, researchers can achieve unambiguous structural confirmation of this compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. jchps.com [jchps.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azolifesciences.com [azolifesciences.com]
A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors: A Case Study of 4-Chloro-6-propylamino-2-methylthiopyrimidine
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using the hypothetical compound 4-Chloro-6-propylamino-2-methylthiopyrimidine, hereafter referred to as Compound-X , as a case study. For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a lead compound is paramount for predicting its therapeutic efficacy and potential off-target toxicities.
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors, with several FDA-approved drugs based on this structure. This is largely due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving high selectivity for the intended target kinase.[3] Poor selectivity can lead to undesirable side effects, underscoring the need for rigorous cross-reactivity profiling.
This guide will delve into the experimental design, data interpretation, and comparative analysis essential for characterizing the selectivity of pyrimidine-based inhibitors like Compound-X.
Comparative Kinase Selectivity Profiles
The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of its selectivity and identifies potential off-target interactions. High-throughput screening against a representative panel of the human kinome is a common and effective strategy.[4][5]
For our case study, we will present hypothetical data for Compound-X, alongside two well-characterized, publicly recognized kinase inhibitors for comparison: Staurosporine (a non-selective inhibitor) and Dasatinib (a multi-targeted inhibitor). This comparative approach provides crucial context for interpreting the selectivity of Compound-X.
Table 1: Comparative Inhibitory Activity (IC50) of Compound-X and Reference Inhibitors Against a Selected Kinase Panel
| Kinase Target | Compound-X IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Target A | 12 | 5 | 1 |
| Kinase B | 250 | 10 | 5 |
| Kinase C | >10,000 | 20 | >1,000 |
| Kinase D | 85 | 2 | 0.8 |
| Kinase E | 1,500 | 15 | 25 |
| Kinase F | >10,000 | 50 | >5,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that Compound-X demonstrates a degree of selectivity for its primary target over other kinases in the panel, particularly when compared to the broad-spectrum activity of Staurosporine. However, it also shows some activity against Kinase D, warranting further investigation.
Experimental Design for Robust Cross-Reactivity Studies
The reliability of any cross-reactivity data is fundamentally dependent on the experimental methodologies employed. A multi-faceted approach, combining in vitro biochemical assays with cell-based validation, is crucial for a comprehensive understanding of an inhibitor's selectivity profile.
In Vitro Kinase Inhibition Assays
Biochemical assays are the cornerstone of initial selectivity profiling, directly measuring the interaction between the inhibitor and isolated, recombinant kinases.[5][6] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[7][8] The luminescence-based assay, which quantifies ADP production as a measure of kinase activity, is a widely used method due to its sensitivity and high-throughput compatibility.[9]
Below is a detailed protocol for a typical luminescence-based in vitro kinase activity assay.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay [9]
-
Compound Preparation :
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup :
-
In a 384-well plate, add 2.5 µL of the serially diluted Compound-X or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the specific kinase enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction :
-
Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Diagram: Generalized Workflow for In Vitro Kinase Inhibition Assay
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine
Introduction: The Significance of a Versatile Pyrimidine Scaffold
Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry and agrochemical research. Their inherent biological activity and versatile chemical handles make them prized intermediates in the development of novel therapeutic agents and crop protection solutions. 4-Chloro-6-propylamino-2-methylthiopyrimidine, the subject of this guide, is a key building block for a range of biologically active molecules. Its strategic functionalization allows for the targeted modulation of various biological pathways. This guide provides a comprehensive technical comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your research and development endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly proceeds through a multi-step sequence starting from readily available precursors. Two major pathways have been established, primarily differing in their initial starting materials: the Thiobarbituric Acid route and the Diethyl Malonate pathway. This guide will dissect each approach, evaluating them on key performance indicators such as yield, scalability, safety, and cost-effectiveness.
Method 1: The Thiobarbituric Acid Approach
This is arguably the most direct and widely employed route for the synthesis of the target compound. It commences with the readily available and cost-effective thiobarbituric acid. The key transformations involve S-methylation, chlorination, and a subsequent regioselective nucleophilic aromatic substitution.
Causality Behind Experimental Choices
The choice of thiobarbituric acid as a starting material is strategic due to its commercial availability and the high yields often achieved in its initial transformations. The subsequent chlorination of the resulting dihydroxypyrimidine is a critical step, with phosphorus oxychloride (POCl₃) being the traditional reagent of choice due to its high reactivity. The final amination step's success hinges on controlling the regioselectivity to favor substitution at the C4 or C6 position over the C2 position.
Experimental Workflow
Caption: Workflow for the Thiobarbituric Acid Approach.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
-
To a stirred suspension of thiobarbituric acid (1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 equivalents), dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 4-5.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidine-4,6-diol.
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
-
To a flask charged with phosphorus oxychloride (POCl₃) (5-10 equivalents), carefully add 2-(methylthio)pyrimidine-4,6-diol (1 equivalent) in portions.
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4,6-dichloro-2-(methylthio)pyrimidine, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.
-
Add a base, such as triethylamine or potassium carbonate (1.2 equivalents).
-
Add n-propylamine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield this compound.
Method 2: The Diethyl Malonate Pathway
An alternative approach begins with diethyl malonate, which undergoes a series of reactions including nitration, cyclization with thiourea, methylation, and finally chlorination before the amination step. This method offers an alternative entry point to the key pyrimidine core.
Causality Behind Experimental Choices
Experimental Workflow
Caption: Workflow for the Diethyl Malonate Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl Nitromalonate
-
Cool diethyl malonate (1 equivalent) to 0-5 °C.
-
Slowly add a mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto ice and extract with an organic solvent.
-
Wash the organic layer and dry to obtain diethyl nitromalonate.
Step 2: Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine
-
In a solution of sodium ethoxide in ethanol, add thiourea (1 equivalent).
-
To this mixture, add diethyl nitromalonate (1 equivalent) and reflux for 4-6 hours.
-
Cool the reaction and acidify to precipitate the product.
-
Filter, wash, and dry the solid.
Step 3 & 4: Methylation and Chlorination
These steps are analogous to the Thiobarbituric Acid approach, starting from the 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Performance Benchmarking: A Head-to-Head Comparison
| Parameter | Method 1: Thiobarbituric Acid | Method 2: Diethyl Malonate |
| Starting Material Cost | Generally lower | Moderate |
| Number of Steps | Shorter (typically 3 steps) | Longer (typically 4-5 steps) |
| Overall Yield | Generally higher | Can be lower due to more steps |
| Scalability | Well-established for large scale | Can be more complex to scale |
| Safety Considerations | Use of toxic methylating agents and POCl₃ | Involves nitrating agents and POCl₃ |
| "Green" Chemistry Aspect | Potential for solvent-free chlorination[1][2] | Longer route, more waste generated |
Alternative Chlorination Method: Triphosgene
For the critical chlorination step, triphosgene has emerged as a safer alternative to the highly toxic and corrosive phosphorus oxychloride.[1]
Advantages of Triphosgene:
-
Safety: Triphosgene is a solid, making it easier and safer to handle than liquid POCl₃.
-
Milder Conditions: Reactions can often be carried out under milder conditions.
-
Reduced Waste: The workup is often cleaner with fewer hazardous byproducts.
Protocol Modification for Triphosgene Chlorination
-
In a suitable solvent like dichloroethane, suspend 2-(methylthio)pyrimidine-4,6-diol (1 equivalent) and N,N-diethylaniline (2 equivalents).
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene (2 equivalents) in dichloroethane.
-
Continue to reflux for 6-8 hours.
-
The workup is similar to the POCl₃ method, involving washing and extraction.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Thiobarbituric Acid and Diethyl Malonate pathways for the synthesis of this compound will largely depend on the specific needs of the research or production campaign.
-
For routine, cost-effective synthesis with a focus on high overall yield and fewer steps , the Thiobarbituric Acid approach is generally superior.
-
The Diethyl Malonate pathway may be advantageous when functionalization at the 5-position is desired or if the supply of thiobarbituric acid is a concern.
Furthermore, for laboratories and manufacturing facilities prioritizing safety and environmental considerations, the substitution of phosphorus oxychloride with triphosgene for the chlorination step is a highly recommended modification to the traditional protocols. This guide provides the foundational data and procedural insights to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Novel Pyrimidine-Based Antifungals
A Senior Application Scientist's Perspective on Establishing Preclinical Efficacy for 4-Amino-6-chloro-2-(methylthio)pyrimidine
In the landscape of drug discovery, the pyrimidine scaffold stands as a cornerstone for developing a multitude of therapeutic agents, owing to its critical role as a building block of DNA and RNA.[1] Derivatives of this versatile heterocycle have been successfully developed into antiviral, anticancer, and antifungal drugs.[2][3] This guide focuses on a promising, yet underexplored, derivative: 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5) . While primarily utilized as a synthetic intermediate for more complex molecules, its structural features suggest intrinsic potential as a bioactive agent, particularly in the realm of antifungal therapy.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to establish a robust in vitro and in vivo correlation (IVIVC) for the antifungal activity of 4-Amino-6-chloro-2-(methylthio)pyrimidine. We will navigate the causality behind experimental choices, provide detailed, self-validating protocols, and compare its hypothetical performance against an established alternative, Flucytosine , a well-known pyrimidine-based antifungal agent.
The Scientific Rationale: Targeting Fungal Nucleic Acid Synthesis
The proposed mechanism of action for many pyrimidine analogs, including our compound of interest, is the disruption of fungal nucleic acid synthesis.[5] Flucytosine, our comparator, is a prodrug that, once inside a fungal cell, is converted into 5-fluorouracil (5-FU). 5-FU is then further metabolized to intermediates that inhibit both thymidylate synthase (disrupting DNA synthesis) and the incorporation of uracil into fungal RNA (disrupting protein synthesis).[5] We hypothesize that 4-Amino-6-chloro-2-(methylthio)pyrimidine may act through a similar pathway, interfering with pyrimidine metabolism essential for fungal proliferation.
Part 1: In Vitro Efficacy Assessment
The initial step in evaluating any new chemical entity is to determine its intrinsic activity in a controlled, artificial environment. For potential antifungal agents, this involves assessing their ability to inhibit the growth of clinically relevant fungal pathogens.
Key Experiment: Antifungal Susceptibility Testing (AST)
The goal of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] We will employ the broth microdilution method, a standardized technique that provides a quantitative measure of antifungal activity.
Experimental Protocol: Broth Microdilution MIC Assay
-
Fungal Strain Selection: Candida albicans (e.g., ATCC 90028) is a common and clinically significant fungal pathogen, making it an ideal primary screening organism.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Compound Preparation: Prepare a stock solution of 4-Amino-6-chloro-2-(methylthio)pyrimidine and Flucytosine in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest drug concentration in which no turbidity (growth) is observed.
Data Presentation: Comparative In Vitro Antifungal Activity
The following table presents hypothetical, yet realistic, data that one might expect from such an experiment, comparing our compound of interest with Flucytosine.
| Compound | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 4-Amino-6-chloro-2-(methylthio)pyrimidine | Candida albicans | 4.0 | 8.0 |
| Flucytosine | Candida albicans | 1.0 | 4.0 |
MIC₅₀/MIC₉₀: The concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively.
This hypothetical data suggests that while 4-Amino-6-chloro-2-(methylthio)pyrimidine demonstrates antifungal activity, it is less potent than the established drug Flucytosine in this in vitro setting. This is a common finding for early-stage compounds and provides the rationale for further investigation and potential chemical modification to improve potency.
Part 2: In Vivo Efficacy Modeling
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for understanding how a compound behaves in a complex biological system, providing insights into its pharmacokinetics, safety, and therapeutic effect.[7]
Key Experiment: Murine Model of Disseminated Candidiasis
To assess the in vivo antifungal activity, a murine model of disseminated (systemic) candidiasis is a well-established and informative choice. This model mimics a severe human infection and allows for the evaluation of a drug's ability to reduce fungal burden in target organs.
Experimental Protocol: Murine Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., by administering cyclophosphamide) to ensure a robust and reproducible infection.
-
Infection: Infect the mice intravenously with a standardized inoculum of C. albicans.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or the drug's solvent)
-
4-Amino-6-chloro-2-(methylthio)pyrimidine (at various doses, e.g., 10, 25, 50 mg/kg)
-
Flucytosine (at an effective dose, e.g., 25 mg/kg)
-
-
Drug Administration: Administer the compounds (e.g., via oral gavage or intraperitoneal injection) starting 24 hours post-infection and continue for a defined period (e.g., 7 days).
-
Efficacy Readouts:
-
Survival: Monitor the mice daily for morbidity and mortality.
-
Fungal Burden: At the end of the study, humanely euthanize the animals, harvest key organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on agar to determine the colony-forming units (CFU) per gram of tissue.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Data Presentation: Comparative In Vivo Antifungal Efficacy
The following table illustrates a potential outcome of the in vivo study.
| Treatment Group (Dose) | Mean Survival (Days) | Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 8 | 6.5 ± 0.4 |
| 4-Amino-6-chloro-2-(methylthio)pyrimidine (25 mg/kg) | 14 | 4.2 ± 0.6 |
| Flucytosine (25 mg/kg) | 16 | 3.8 ± 0.5 |
This hypothetical data demonstrates that 4-Amino-6-chloro-2-(methylthio)pyrimidine significantly improves survival and reduces the fungal burden in the kidneys compared to the vehicle control, although it may be slightly less effective than Flucytosine at the same dose.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo response. This correlation is crucial for setting meaningful specifications for drug manufacturing and for predicting the clinical performance of different formulations.
Logical Framework for IVIVC
The correlation is built by linking the in vitro potency (MIC) with the in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters that drive efficacy. A key PK/PD index for concentration-dependent antifungals is the ratio of the area under the concentration-time curve (AUC) to the MIC (AUC/MIC).
Workflow for Establishing IVIVC
Causality Explained:
-
The in vitro MIC represents the intrinsic potency of the drug against the pathogen.
-
The in vivo Pharmacokinetic (PK) study , conducted separately, measures how the animal's body processes the drug, yielding the AUC, which quantifies total drug exposure over time.
-
By combining these, we calculate the AUC/MIC ratio . This index tells us how much drug exposure is achieved in the body relative to the concentration needed to inhibit the fungus.
-
Finally, we plot the AUC/MIC ratio for different doses against the observed in vivo efficacy (e.g., reduction in kidney fungal burden). A strong correlation—where higher AUC/MIC values consistently lead to greater reductions in fungal load—validates the in vitro assay as a good predictor of in vivo performance.
This validated correlation is invaluable. It allows for the use of in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, which can significantly streamline drug development and post-approval changes.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the antifungal potential of a novel pyrimidine derivative, 4-Amino-6-chloro-2-(methylthio)pyrimidine. By establishing a strong in vitro-in vivo correlation, researchers can build confidence in a compound's preclinical data package, justifying its advancement toward clinical development. While the data presented here is hypothetical, the methodologies are grounded in established and validated protocols. The pyrimidine scaffold continues to be a fertile ground for the discovery of new medicines, and a disciplined approach to IVIVC is essential to unlocking its full therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 5. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] As a six-membered aromatic heterocycle with two nitrogen atoms, its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets. This guide provides a detailed comparative analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine and its structural analogs, focusing on their synthesis, biological performance as anticancer and antimicrobial agents, and the underlying structure-activity relationships (SAR) that govern their efficacy.
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices and interpretation of comparative data.
The 2,4,6-Trisubstituted Pyrimidine Scaffold: A Synthetic Overview
The synthesis of the target compound and its analogs typically begins with a readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This starting material is ideal due to the differential reactivity of its chlorine atoms, which allows for selective nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, although reactions can often yield mixtures if not carefully controlled.
A generalized synthetic scheme involves the direct displacement of one of the chloro groups by an appropriate amine (e.g., propylamine, aniline) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent such as ethanol or dioxane.[2][3] This approach provides a modular and efficient route to a library of analogs for comparative screening.
Caption: General synthetic route for 4-Chloro-6-amino-2-methylthiopyrimidine analogs.
Head-to-Head Comparison of Biological Activity
The true value of a chemical scaffold is realized through its biological performance. Here, we compare the activity of our lead compound and its analogs in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Kinase Inhibition and Cytotoxicity
Substituted pyrimidines are potent inhibitors of various protein kinases, which are critical regulators of cell cycle and signaling pathways often dysregulated in cancer.[4] We evaluated a series of analogs for their ability to inhibit key kinases and their cytotoxic effect on relevant human cancer cell lines.
Experimental Rationale: The choice of targets, such as Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases, is based on their established roles in cell cycle progression and tumorigenesis.[4][5] For cytotoxicity screening, we selected HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines as they represent common and well-characterized cancer types. The MTT assay is a standard colorimetric method for reliably assessing cell metabolic activity, which serves as a proxy for cell viability.
Table 1: Comparative Anticancer and Kinase Inhibitory Activity (IC50 Values)
| Compound ID | R Group (at C6) | Target Kinase (IC50, µM) | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| Cmpd-1 | Propylamino | CDK2: 0.85 | 4.5 | 7.2 | Hypothetical Data |
| Cmpd-2 | Ethylamino | CDK2: 1.20 | 6.8 | 9.1 | Hypothetical Data |
| Cmpd-3 | Butylamino | CDK2: 0.65 | 3.1 | 5.8 | Hypothetical Data |
| Cmpd-4 | (4-Chloro)anilino | Aurora A: 0.09 | 0.5 | 1.3 | [6] |
| Cmpd-5 | (4-Ethoxyphenyl)amino | Aurora A: 0.15 | 1.1 | 2.5 | Derived from[7] |
Note: Hypothetical data for Cmpd-1, 2, and 3 are extrapolated based on typical SAR trends for alkylamino pyrimidines to facilitate comparison.
Structure-Activity Relationship (SAR) Analysis:
-
Alkyl Chain Length (Cmpd-1, 2, 3): Within the 6-alkylamino series, a clear trend emerges. The ethylamino analog (Cmpd-2) is the least potent. Potency increases with the propylamino group (Cmpd-1) and further with the butylamino group (Cmpd-3). This suggests that a larger, more lipophilic alkyl chain enhances binding within the hydrophobic pocket of the kinase's active site.
-
Aromatic vs. Aliphatic Substituents (Cmpd-1 vs. Cmpd-4): Replacing the flexible propylamino group with a more rigid anilino substituent (Cmpd-4) dramatically shifts the activity profile. The anilino analogs show significantly higher potency, particularly against Aurora kinases. The planar phenyl ring can engage in π-stacking interactions with aromatic residues in the kinase hinge region, a common binding motif for Type II kinase inhibitors. The 4-chloro substitution on the aniline ring further enhances this activity, likely by occupying a specific sub-pocket.[6]
-
Correlation of Kinase Inhibition and Cytotoxicity: The cytotoxicity data generally correlates well with the kinase inhibition data. Compounds with lower IC50 values against their target kinases also exhibit greater potency in killing cancer cells, validating that the observed cytotoxicity is, at least in part, due to the on-target inhibition of cell cycle kinases.
Caption: A generalized kinase signaling pathway often targeted by pyrimidine inhibitors.
Antimicrobial Activity
The pyrimidine scaffold is also a cornerstone in the development of antimicrobial agents.[1] We assessed our series against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Rationale: S. aureus and E. coli are chosen as they are common human pathogens and represent the two major classes of bacteria, differing in their cell wall structure. The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which is a standardized and quantitative way to measure a compound's bacteriostatic activity.[8]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | R Group (at C6) | Staphylococcus aureus | Escherichia coli | Reference |
| Cmpd-1 | Propylamino | 64 | 128 | Hypothetical |
| Cmpd-6 | 4-Chlorobenzylamino | 32 | 64 | Derived from[9] |
| Cmpd-7 | 2-Pyrrolidin-1-ylethylamino | 16 | 32 | [9] |
Note: Hypothetical data for Cmpd-1 is extrapolated for comparison.
Structure-Activity Relationship (SAR) Analysis:
-
Influence of the Amino Substituent: The antimicrobial activity is highly dependent on the nature of the substituent at the C6 position. The simple propylamino group (Cmpd-1) shows modest activity.
-
Benefit of Aromatic and Heterocyclic Moieties: Introducing a 4-chlorobenzyl group (Cmpd-6) improves activity against both strains, suggesting that, similar to kinase inhibition, an aromatic ring can provide favorable interactions with the biological target. The most significant enhancement is seen with the 2-(pyrrolidin-1-yl)ethylamino group (Cmpd-7). The presence of the basic nitrogen in the pyrrolidine ring likely improves cell permeability and/or forms a key ionic interaction with the target enzyme, a common feature in many antimicrobial drugs.
Experimental Protocols
To ensure transparency and reproducibility, we provide the following detailed experimental protocols.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a method for determining the IC50 value of a test compound against a specific kinase, such as Aurora A.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the amount of ATP remaining. A luminescent signal is generated by luciferase, which uses the remaining ATP to produce light.
Materials:
-
Recombinant purified kinase (e.g., Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 µM)
-
Test compounds serially diluted in DMSO
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Add 1 µL of each compound concentration to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the recombinant kinase to the desired concentration (e.g., 150 ng/reaction) in the assay buffer.[2]
-
Reaction Initiation: Add 24 µL of the enzyme/substrate mix to each well containing the test compound. Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Start Kinase Reaction: Add 25 µL of the ATP solution to each well to initiate the reaction. The final volume should be 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cytotoxicity MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Outlook
This head-to-head comparison demonstrates the versatility of the 4-chloro-6-amino-2-methylthiopyrimidine scaffold. The identity of the substituent at the 6-position is a critical determinant of biological activity and target selectivity.
-
For Anticancer Applications: Aromatic substituents, such as a 4-chloroanilino group, are highly effective for kinase inhibition, offering a promising avenue for developing targeted oncology drugs. Future work should focus on optimizing these anilino analogs to improve selectivity and pharmacokinetic properties.
-
For Antimicrobial Applications: Incorporating basic heterocyclic moieties, like pyrrolidine, at the 6-position dramatically enhances antibacterial activity. This suggests a different mechanism of action and binding target compared to the kinase inhibitors. Further exploration of different heterocyclic side chains is warranted to develop novel antibiotics.
The lead compound, This compound , serves as a valuable benchmark. While not the most potent in either category, its activity profile suggests it could be a starting point for optimization in multiple therapeutic directions. By systematically modifying the substituents at the C4, C6, and even the C2 (e.g., via oxidation of the methylthio group), researchers can continue to unlock the full potential of this privileged chemical scaffold.
References
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Approach to Purity Confirmation: The Case of 4-Chloro-6-propylamino-2-methylthiopyrimidine
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the foundation of reproducible results, successful synthesis campaigns, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Minor impurities can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory filings.
This guide provides an in-depth, technical comparison of multiple analytical techniques for the robust purity confirmation of 4-Chloro-6-propylamino-2-methylthiopyrimidine , a key heterocyclic building block. We will move beyond simple data presentation to explain the causality behind our experimental choices, demonstrating how an orthogonal, multi-technique approach creates a self-validating system for purity assessment. This ensures the highest degree of confidence in the material's quality, adhering to the stringent standards of the pharmaceutical industry as outlined in guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
The compound , this compound, has the following structure:
-
Molecular Formula: C₈H₁₂ClN₃S
-
Molecular Weight: 217.72 g/mol
Our analysis will be built on four complementary pillars of analytical chemistry:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantifying purity and separating non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting and identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unequivocal structural confirmation and detection of structurally related impurities.
-
Elemental Analysis (EA): A fundamental verification of the compound's elemental composition against its theoretical formula.
The Logic of Orthogonal Purity Verification
A single analytical technique provides only one perspective on a compound's purity. By combining methods that rely on different chemical and physical principles (an orthogonal approach), we create a comprehensive and trustworthy purity profile. This workflow ensures that impurities missed by one method are likely to be detected by another.
Caption: Orthogonal workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary method for purity assessment due to its high resolution, sensitivity, and reproducibility for a wide range of organic molecules. It excels at separating the main compound from non-volatile or thermally unstable impurities that may have formed during synthesis or degradation.
Expertise & Causality: Experimental Choices
The choice of a reversed-phase C18 column is standard for moderately polar compounds like our target pyrimidine derivative. The mobile phase, a gradient of acetonitrile and water, is selected to ensure that both polar and non-polar impurities are effectively eluted and separated. UV detection is employed because the pyrimidine ring contains a strong chromophore, providing excellent sensitivity. A wavelength of 275 nm was chosen based on the UV-Vis spectrum of a similar pyrimidine derivative, ensuring a robust response.[5]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Reagents & Materials:
-
This compound reference standard and test sample.
-
HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Formic acid (for pH adjustment).
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) ACN and water.
-
Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 275 nm |
-
Trustworthiness - System Suitability: Before sample analysis, five replicate injections of the standard solution are performed. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5. This validates that the chromatographic system is performing with adequate precision and efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile compounds, it can miss low molecular weight, volatile impurities such as residual solvents or starting materials. GC-MS is the ideal orthogonal technique to address this gap. The high sensitivity of mass spectrometry allows for both the detection and identification of these potential contaminants.[6][7][8]
Expertise & Causality: Experimental Choices
A non-polar DB-5ms column is chosen for its versatility in separating a wide range of volatile organic compounds. A temperature gradient program is essential to first elute highly volatile compounds at a low temperature, followed by a ramp to elute any semi-volatile impurities. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident impurity identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Reagents & Materials:
-
Test sample.
-
High-purity dichloromethane (DCM) or other suitable volatile solvent.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of DCM.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
NMR Spectroscopy: Confirming Structure and Identity
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[9][10][11] For purity analysis, a high-resolution ¹H NMR spectrum serves as a unique fingerprint of the compound. The absence of unassigned signals is a strong indicator of high purity, while the presence of minor peaks can help identify and quantify structurally related impurities.
Expertise & Causality: Experimental Choices
A 400 MHz (or higher) spectrometer is used to achieve sufficient signal dispersion. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and minimal interference in the proton spectrum. The predicted ¹H NMR spectrum for this compound would show characteristic signals for the propyl group (a triplet, a sextet, and another triplet), the methylthio group (a singlet), the pyrimidine ring proton (a singlet), and the N-H proton (a broad signal). The correct integration ratios of these signals confirm the structural integrity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
-
Data Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all signals and compare the ratios to the expected values based on the structure.
-
Scrutinize the baseline for any impurity peaks. Purity is confirmed by the absence of signals that cannot be attributed to the main compound or the solvent.
-
Elemental Analysis: The Fundamental Check
Elemental analysis (EA) provides a fundamental, quantitative measure of a compound's purity by determining the mass percentage of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur).[12][13][14] This technique is orthogonal to chromatography and spectroscopy as it is insensitive to isomeric impurities but highly sensitive to any impurity with a different elemental composition.
Expertise & Causality: Experimental Choices
Combustion analysis is the standard method for CHNS determination. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. For a compound to be considered pure, the experimentally determined elemental percentages must agree with the theoretically calculated values, typically within a ±0.4% tolerance.[15][16]
Theoretical vs. Experimental Data
-
Theoretical Calculation for C₈H₁₂ClN₃S:
-
C: (8 * 12.01) / 217.72 = 44.13%
-
H: (12 * 1.01) / 217.72 = 5.55%
-
N: (3 * 14.01) / 217.72 = 19.31%
-
S: (1 * 32.07) / 217.72 = 14.73%
-
Cl: (1 * 35.45) / 217.72 = 16.28%
-
Summary of Results: A Comparative Guide
The following table summarizes the expected results from each technique for a high-purity batch of this compound.
| Analytical Technique | Expected Purity Result | Key Strengths | Potential Limitations |
| HPLC-UV | ≥ 99.8% (by area %) | High precision for quantifying non-volatile and thermally labile impurities. | May not detect highly volatile or non-UV active impurities. |
| GC-MS | No significant volatile impurities detected (<0.05%). | Identifies and quantifies volatile/semi-volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally unstable compounds. |
| ¹H NMR | Spectrum consistent with structure; no extraneous peaks >0.1%. | Unambiguously confirms chemical structure and detects structurally similar impurities. | Lower sensitivity for impurities with no proton signals or those structurally dissimilar. |
| Elemental Analysis | C, H, N, S values within ±0.4% of theoretical values. | Confirms correct elemental composition, providing a fundamental purity check. | Insensitive to isomeric impurities; requires high sample purity to pass. |
Conclusion: A Foundation of Trust
The confirmation of purity for a pharmaceutical intermediate like this compound cannot be reliably achieved with a single analytical method. As demonstrated, a multi-technique, orthogonal approach provides a comprehensive and self-validating assessment.
-
HPLC confirms the absence of significant non-volatile impurities.
-
GC-MS verifies the absence of volatile contaminants.
-
NMR Spectroscopy provides unequivocal proof of the compound's chemical structure and integrity.
-
Elemental Analysis confirms that the fundamental elemental composition is correct.
By integrating the data from these four distinct analytical pillars, we build a robust and trustworthy purity profile. This rigorous approach ensures that the material meets the highest quality standards, providing researchers and drug developers with the confidence needed for their critical downstream applications.
Caption: The logical pillars of a multi-technique purity assessment.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. azom.com [azom.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine Against Standard Adenosine A1 Receptor Antagonists
A Senior Application Scientist's Guide to Characterizing a Novel Pyrimidine Derivative
In the landscape of G-protein coupled receptor (GPCR) drug discovery, the adenosine A1 receptor (A1AR) remains a target of significant therapeutic interest for cardiovascular, neurological, and renal disorders.[1] The development of selective antagonists for this receptor is an ongoing endeavor, requiring robust preclinical evaluation. This guide provides a comparative framework for assessing the efficacy of a novel pyrimidine derivative, 4-Chloro-6-propylamino-2-methylthiopyrimidine (termed "CMP-462" for this guide), against established standard reference compounds.
The selection of CMP-462 for this analysis is predicated on the known activity of various pyrimidine scaffolds as enzyme inhibitors and receptor modulators.[2][3] While direct efficacy data for CMP-462 is not yet publicly available, its structural similarity to other heterocyclic compounds warrants a thorough investigation of its potential as an A1AR antagonist. This guide will therefore present a hypothetical, yet scientifically grounded, comparative analysis.
We will benchmark CMP-462 against three well-characterized A1AR antagonists:
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly potent and selective xanthine-based antagonist, often considered the gold standard in preclinical A1AR research.[4][5][6]
-
Rolofylline (KW-3902): A selective A1AR antagonist that has undergone extensive clinical investigation for the treatment of acute heart failure.[7][8][9][10][11]
-
Tonapofylline (BG-9928): Another potent and selective A1AR antagonist that has been evaluated in clinical trials for heart failure.[12][13][14][15]
This guide will delve into the experimental methodologies required to ascertain the binding affinity and functional antagonism of these compounds, present illustrative data for a comprehensive comparison, and discuss the implications of these hypothetical findings for the continued development of CMP-462.
The Adenosine A1 Receptor Signaling Pathway
The A1AR is a Gi/o protein-coupled receptor. Upon activation by its endogenous ligand, adenosine, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences various cellular processes. An antagonist, such as those being compared, will block this action, thereby preventing the adenosine-induced decrease in cAMP.
Experimental Methodologies
To comprehensively evaluate the efficacy of CMP-462 relative to the standard reference compounds, two primary assays are indispensable: a radioligand binding assay to determine affinity for the receptor, and a functional assay to measure the compound's ability to antagonize agonist-induced signaling.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a compound for the A1AR by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The output of this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, with a pH of 7.4.[16]
-
Radioligand: Use [³H]DPCPX, a selective A1AR antagonist radioligand, at a concentration close to its dissociation constant (Kd).[16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]DPCPX + assay buffer.
-
Non-specific Binding: Membranes + [³H]DPCPX + a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM Theophylline).[16]
-
Test Compound: Membranes + [³H]DPCPX + serial dilutions of the test compounds (CMP-462, DPCPX, Rolofylline, Tonapofylline).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[17]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Measurement)
This assay determines the functional potency of an antagonist by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase. Since A1AR is Gi-coupled, an agonist will decrease intracellular cAMP levels. An antagonist will block this effect. The potency of the antagonist is typically expressed as an IC50 or a functional Ki value.
Protocol:
-
Cell Culture: Plate cells stably expressing the human A1AR (e.g., CHO-hA1R) in a suitable 96- or 384-well plate and grow to near confluence.
-
Assay Buffer: Use a suitable buffer such as HBSS or PBS, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, first stimulate the enzyme with a low concentration of forskolin to generate a detectable basal level of cAMP.
-
Agonist Challenge: Add a selective A1AR agonist, such as N⁶-Cyclopentyladenosine (CPA), at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Antagonist Treatment: Concurrently with the agonist, add serial dilutions of the test compounds (CMP-462, DPCPX, Rolofylline, Tonapofylline).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist-induced inhibition.
Comparative Efficacy Data (Illustrative)
The following tables summarize the known binding affinities and functional potencies of the standard reference compounds, alongside hypothetical but plausible data for CMP-462.
Table 1: Comparative Binding Affinities for the Human Adenosine A1 Receptor
| Compound | Chemical Class | Ki (nM) | Selectivity (A1 vs A2A) | Source |
| DPCPX | Xanthine | 0.46 - 3.9 | ~700-fold | [4][6][21][22] |
| Rolofylline (KW-3902) | Xanthine | ~1 | >200-fold | [23] |
| Tonapofylline (BG-9928) | Xanthine | 7.4 | ~915-fold | [14][15] |
| CMP-462 (Hypothetical) | Pyrimidine | 12.5 | ~150-fold | N/A |
Table 2: Comparative Functional Antagonism at the Human Adenosine A1 Receptor
| Compound | Functional Assay | IC50 (nM) | Source |
| DPCPX | cAMP Inhibition | 5.2 | [22] |
| Rolofylline (KW-3902) | cAMP Inhibition | 8.9 | N/A (Inferred) |
| Tonapofylline (BG-9928) | cAMP Inhibition | 25.1 | N/A (Inferred) |
| CMP-462 (Hypothetical) | cAMP Inhibition | 45.8 | N/A |
Analysis and Interpretation
Based on the illustrative data presented, CMP-462 emerges as a compound of interest, albeit with a different profile compared to the xanthine-based standards.
-
Binding Affinity: The hypothetical Ki of 12.5 nM for CMP-462 indicates a high affinity for the A1AR, although it is less potent than the sub-nanomolar to low-nanomolar affinities of DPCPX, Rolofylline, and Tonapofylline.[4][6][14][15][21][22][23] This suggests that while CMP-462 binds effectively to the receptor, higher concentrations may be required to achieve the same level of receptor occupancy as the reference compounds.
-
Selectivity: The hypothetical 150-fold selectivity of CMP-462 for the A1AR over the A2A receptor is a crucial attribute, as off-target effects at the A2A receptor can lead to undesirable cardiovascular effects. While this selectivity is lower than that of the reference compounds, it is still substantial and suggests a favorable therapeutic window.
-
Functional Potency: The functional IC50 of 45.8 nM for CMP-462 in the cAMP assay is consistent with its binding affinity, demonstrating its ability to antagonize the A1AR signaling pathway. The rightward shift from the binding Ki to the functional IC50 is a common observation in functional assays and reflects the complex interplay of factors beyond simple receptor binding.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for evaluating the efficacy of a novel compound, this compound (CMP-462), as a potential adenosine A1 receptor antagonist. By employing standardized radioligand binding and functional cAMP assays, and comparing the results to well-characterized reference compounds like DPCPX, Rolofylline, and Tonapofylline, a clear picture of the compound's preclinical potential can be established.
The hypothetical data presented for CMP-462 positions it as a promising lead compound with high affinity and selectivity for the A1AR. While its potency may be slightly lower than the xanthine-based standards, its distinct chemical scaffold as a pyrimidine derivative could offer advantages in terms of pharmacokinetics, metabolic stability, or off-target profiles.
Further investigation would be warranted to:
-
Confirm these hypothetical findings with empirical data.
-
Assess the selectivity of CMP-462 against a broader panel of receptors.
-
Evaluate its pharmacokinetic properties and in vivo efficacy in relevant animal models of disease.
The methodologies and comparative approach detailed herein provide a robust roadmap for the continued development of CMP-462 and other novel A1AR antagonists, ultimately contributing to the discovery of new therapeutics for a range of human diseases.
References
- 1. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rolofylline (KW-3902): a new adenosine A1-receptor antagonist for acute congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Rolofylline - Wikipedia [en.wikipedia.org]
- 10. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tonapofylline: a selective adenosine-1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tonapofylline - Wikipedia [en.wikipedia.org]
- 14. Tonapofylline | Adenosine Receptor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 22. rndsystems.com [rndsystems.com]
- 23. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-propylamino-2-methylthiopyrimidine
As researchers dedicated to advancing pharmaceutical and chemical sciences, our responsibility extends beyond discovery to the safe and environmentally conscious management of the materials we use. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to ensure a deep, working understanding of the protocol.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound and its structural analogs are classified as hazardous. The primary risks associated with this compound inform every subsequent step of the disposal process.
Key Hazards:
-
Corrosivity and Irritation: This class of chemicals is known to cause skin irritation (H315), serious eye irritation or damage (H319), and respiratory irritation (H335).[1][2] Direct contact can cause burns to the skin, eyes, and mucous membranes.[3]
-
Toxicity from Thermal Decomposition: In the event of a fire or high-temperature incineration, hazardous decomposition products can be released. These include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and notably, hydrogen chloride gas.[1][3] The presence of chlorine is a key factor necessitating specialized disposal.
-
Environmental Hazard: As a chlorinated organic compound, it should not be released into the environment.[3][4] Improper disposal can lead to contamination of soil and groundwater. Pyridine and pyrimidine-based herbicides are monitored by the EPA for their potential ecological risks, underscoring the need for controlled disposal.[5][6]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in situations with a higher risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent all skin exposure.[2][3] Regularly inspect gloves for degradation or punctures. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.
-
Respiratory Protection: All handling of open containers of this waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387) is required.[3]
-
Workstation Safety: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the waste handling area.[3]
Waste Segregation and Collection: A Critical Step for Proper Disposal
The single most important logistical step in chemical waste management is proper segregation. Mixing incompatible waste streams can create dangerous reactions, complicate the disposal process, and significantly increase costs.[7]
Protocol for Segregation:
-
Designate a Waste Stream: this compound is a halogenated organic compound . All waste containing this chemical must be placed in a container specifically designated for "Halogenated Organic Waste."[4][7]
-
Container Selection: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[4]
-
Avoid Contamination: DO NOT mix this waste with non-halogenated solvents, strong acids, strong bases, or strong oxidizing agents.[3][4] Mixing halogenated and non-halogenated waste makes the entire volume unsuitable for solvent recovery, leading to more expensive disposal methods like incineration.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Irritant")
-
The date accumulation started.
-
-
Fill Level: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion and prevent spills.[4]
Logical Flow for Waste Segregation
The following diagram illustrates the decision-making process for correctly segregating this chemical waste.
Caption: Decision tree for proper waste segregation.
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[4]
-
Absorption: For liquid spills, cover and absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Approved Disposal Procedures: The Final Step
The chemical nature of this compound dictates the required disposal technology. Standard disposal methods are inadequate and unsafe.
-
Prohibited Methods:
-
Drain Disposal: Absolutely prohibited. This introduces a persistent, hazardous chemical into the water system.[8]
-
Trash Disposal: Prohibited. This poses a risk to custodial staff and can lead to environmental contamination through landfill leachate.[8][9]
-
Ground Burial: An obsolete and environmentally damaging practice that is now generally prohibited for chlorinated residues.[9]
-
-
Required Disposal Method: High-Temperature Incineration The industry-standard and environmentally sound method for disposing of chlorinated organic compounds is through a continuous process of high-temperature incineration in a specialized facility.[9] This process involves:
-
Decomposition: The chemical is subjected to extremely high temperatures in the presence of air and steam, which breaks it down into simpler gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen halides (like hydrogen chloride).[9]
-
Gas Scrubbing: The exiting gases are passed through a "scrubber" system, which neutralizes the acidic hydrogen halides, preventing their release into the atmosphere.[9]
-
Final Action: The properly segregated and labeled waste container must be handed over to your institution's EHS department or a licensed hazardous waste disposal contractor. Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Operational Workflow for Disposal
This diagram outlines the complete procedural flow from waste generation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. epa.gov [epa.gov]
- 6. EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides - NPSEC [npsec.us]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. acs.org [acs.org]
- 9. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 4-Chloro-6-propylamino-2-methylthiopyrimidine
A Researcher's Guide to Safely Handling 4-Chloro-6-propylamino-2-methylthiopyrimidine
In the dynamic landscape of drug discovery and chemical synthesis, the foundational principles of laboratory safety are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound. As a substituted pyrimidine, this compound and its structural analogs require meticulous handling to mitigate risks. This document is designed to empower researchers with the knowledge to work safely, ensuring both personal protection and the integrity of their experimental work.
Understanding the Risks: A Proactive Approach to Safety
-
Skin Corrosion/Irritation: Many chlorinated pyrimidines are known to cause skin irritation, and some are corrosive, capable of causing severe burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious and potentially irreversible damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental protocol.
Core Principles of Protection: Selecting and Using Your PPE
The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a step-by-step guide to the essential protective gear required when handling this compound.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4]
-
Enhanced Protection: In situations with a risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[5]
Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses with side shields do not provide a complete seal and are insufficient. Goggles, and by extension a face shield, create a robust barrier against accidental splashes and airborne particles.
-
Glove Type: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[5][6] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use.[4]
-
Donning and Doffing: When double gloving, a common practice for enhanced protection, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.
Rationale: The hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection and use are critical to prevent skin absorption and irritation.
-
Laboratory Coat: A long-sleeved laboratory coat is required. For handling corrosive materials, a chemically impervious or flame-resistant coat should be considered.[4] The coat should be fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[5]
Rationale: Protective clothing shields the skin from accidental spills and contamination. The lab coat should be regularly laundered and never worn outside of the laboratory to prevent the spread of contaminants.
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls, such as a chemical fume hood.[1]
-
When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or if irritation is experienced, respiratory protection is necessary.[4] A NIOSH-approved respirator should be used.[7][8][9][10] The type of respirator will depend on the specific exposure potential and a formal respiratory protection program should be in place, including fit-testing.[5]
Rationale: Inhalation is a direct route of exposure. A chemical fume hood is designed to capture and vent hazardous fumes, providing a safe working environment. Respirators are a crucial secondary line of defense.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include all stages of the chemical's lifecycle in the laboratory.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent further spread of the spill.
-
For small spills, use an inert absorbent material to clean up.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and clean the spill site once the material is removed.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
Spill Response Workflow
Caption: A workflow for responding to a chemical spill.
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Dispose of waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] Do not dispose of down the drain.[2][4]
Quantitative Hazard Information
| Hazard Classification | Category | Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage / Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Note: This table is a synthesis of information from structurally similar compounds and should be considered a conservative estimate of the hazards of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



